4-Iodo-SAHA
Description
Properties
IUPAC Name |
N'-hydroxy-N-(4-iodophenyl)octanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN2O3/c15-11-7-9-12(10-8-11)16-13(18)5-3-1-2-4-6-14(19)17-20/h7-10,20H,1-6H2,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVHZKAHBXINPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCCCC(=O)NO)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673084 | |
| Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219807-87-0 | |
| Record name | N~1~-Hydroxy-N~8~-(4-iodophenyl)octanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4-Iodo-SAHA in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-SAHA, a synthetic derivative of suberoylanilide hydroxamic acid (SAHA, Vorinostat), is a potent histone deacetylase (HDAC) inhibitor demonstrating significant anti-proliferative activity across a range of cancer cell lines. As a pan-HDAC inhibitor, it targets class I and class II HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation triggers a cascade of intracellular events, culminating in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its molecular targets, effects on key signaling pathways, and methodologies for its preclinical evaluation.
Core Mechanism of Action: Histone Deacetylase Inhibition
This compound exerts its primary anti-cancer effect by inhibiting the activity of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.
By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more relaxed or 'open' chromatin conformation. This euchromatic state allows for the transcription of previously silenced genes, including critical tumor suppressor genes and cell cycle inhibitors.[1]
Key Points:
-
This compound is a pan-inhibitor of Class I and Class II HDACs.[2]
-
Inhibition of HDACs leads to the hyperacetylation of histones H3 and H4.[3]
-
Increased histone acetylation alters chromatin structure, facilitating gene expression.
Quantitative Data: In Vitro Efficacy
This compound has demonstrated potent cytotoxic and anti-proliferative effects in a variety of cancer cell lines. The half-maximal effective concentration (EC50) values highlight its efficacy, which in some cases surpasses that of its parent compound, SAHA.
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| Skbr3 | Breast Cancer | 1.1 | MedchemExpress |
| HT29 | Colon Cancer | 0.95 | MedchemExpress |
| U937 | Leukemia | 0.12 | MedchemExpress |
| JA16 | Leukemia | 0.24 | MedchemExpress |
| HL60 | Leukemia | 0.85 | MedchemExpress |
| K562 | Leukemia | 1.3 | MedchemExpress |
Signaling Pathways Modulated by this compound
The anti-cancer activity of this compound is mediated through the modulation of several key signaling pathways that regulate cell cycle progression and apoptosis.
Induction of Cell Cycle Arrest
A primary consequence of HDAC inhibition by this compound is the induction of cell cycle arrest, predominantly at the G1 and G2/M phases. This is largely mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors.
-
p21WAF1/CIP1 Induction: this compound treatment leads to a significant increase in the expression of the p21WAF1/CIP1 protein.[3] p21 is a potent CDK inhibitor that binds to and inactivates cyclin-CDK2 and cyclin-CDK1 complexes, thereby halting cell cycle progression at the G1/S and G2/M transitions, respectively.[4] Notably, the induction of p21 by SAHA analogues can occur in a p53-independent manner, which is significant for cancers with mutated or non-functional p53.[1][5][6][7]
-
Downregulation of Cyclins: In addition to upregulating CDK inhibitors, SAHA has been shown to decrease the expression of key cyclins, such as Cyclin D1, further contributing to cell cycle arrest.[8]
Caption: Inhibition of G1/S transition by this compound.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.
-
Modulation of Bcl-2 Family Proteins: Treatment with SAHA analogues has been shown to alter the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it can lead to the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2.[9] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) and Cytochrome c Release: The increased mitochondrial permeability results in the release of cytochrome c from the intermembrane space into the cytosol.[10]
-
Caspase Activation Cascade: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[11][12][13]
-
Akt/FOXO3a Signaling Pathway: SAHA has been shown to induce apoptosis in prostate cancer cells by inhibiting the Akt signaling pathway.[9] Inhibition of Akt leads to the activation of the transcription factor FOXO3a, which can promote the expression of pro-apoptotic genes.[9]
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the mechanism of action of this compound.
HDAC Activity/Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit HDAC enzymatic activity.
Materials:
-
HDAC Fluorometric Assay Kit (e.g., from Sigma-Aldrich, Millipore, or APExBIO)
-
HeLa nuclear extract (or other source of HDACs)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare the HDAC substrate, assay buffer, and developer solution according to the kit manufacturer's instructions.
-
Add assay buffer to the wells of a 96-well plate.
-
Add serial dilutions of this compound to the appropriate wells. Include a "no inhibitor" control.
-
Add the HeLa nuclear extract or purified HDAC enzyme to all wells except the blank.
-
Add the HDAC fluorometric substrate to all wells and mix thoroughly.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for a fluorometric HDAC inhibition assay.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Spectrophotometer (570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control.
-
Add 10-20 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins, such as acetylated histones, p21, and apoptosis-related proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in protein lysis buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a promising anti-cancer agent that functions through the potent inhibition of HDACs. Its mechanism of action is multifaceted, involving the epigenetic reprogramming of cancer cells to induce the expression of tumor-suppressive genes. This leads to the activation of cell cycle checkpoints and the intrinsic apoptotic pathway. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical investigation of this compound and other novel HDAC inhibitors, facilitating further research and development in this critical area of oncology.
References
- 1. Activation of the p21WAF1/CIP1 promoter independent of p53 by the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) through the Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 3. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53-Independent Induction of p21 Fails to Control Regeneration and Hepatocarcinogenesis in a Murine Liver Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p53-dependent and independent expression of p21 during cell growth, differentiation, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase activation cascades in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspases are activated in a branched protease cascade and control distinct downstream processes in Fas-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive: 4-Iodo-SAHA vs. SAHA as Histone Deacetylase Inhibitors
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of 4-Iodo-SAHA and Suberoylanilide Hydroxamic Acid (SAHA), two potent histone deacetylase (HDAC) inhibitors. SAHA, also known as Vorinostat, is an FDA-approved anti-cancer agent, while this compound is a hydrophobic derivative. This document outlines their core differences in chemical structure, biological activity, and mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Core Distinctions: An Overview
SAHA is a well-established pan-HDAC inhibitor, targeting class I and II histone deacetylases.[1][2] Its therapeutic efficacy is attributed to its ability to induce cell cycle arrest, differentiation, and apoptosis in various cancer cells.[3] this compound, as a derivative, shares this fundamental mechanism but exhibits nuanced differences in potency and cellular effects due to the addition of an iodine atom to the phenyl group of the cap region. This structural modification renders this compound more hydrophobic.[4]
Comparative Biological Activity: A Quantitative Look
The primary distinction in the biological activity between this compound and SAHA lies in their potency against various cancer cell lines. While both compounds are effective inhibitors of class I and II HDACs, this compound has demonstrated significantly greater potency in certain cancer cell lines.[4][5]
Table 1: Comparative Efficacy in Human Cancer Cell Lines (EC50/IC50 Values in µM)
| Cell Line | Cancer Type | This compound | SAHA | Fold Difference (SAHA/4-Iodo-SAHA) |
| U937 | Leukemia | 0.12[4][5] | 1.2[4] | 10 |
| HT29 | Colon | 0.95[4][5] | 2.0[4] | ~2.1 |
| SKBR3 | Breast | 1.1[4][5] | 2.1[4] | ~1.9 |
| JA16 | Leukemia | 0.24[5] | - | - |
| HL60 | Leukemia | 0.85[5] | - | - |
| K562 | Leukemia | 1.3[5] | - | - |
Note: EC50/IC50 values can vary based on experimental conditions.
Table 2: Comparative HDAC Isoform Inhibition
| HDAC Isoform | This compound (Activity at 1 µM) | SAHA (IC50 in nM) |
| HDAC1 | >60% inhibition[4] | 10 - 40.6[6][7] |
| HDAC2 | - | - |
| HDAC3 | - | 20[6] |
| HDAC6 | >60% inhibition[4] | - |
Mechanism of Action: A Shared Pathway
Both this compound and SAHA function by inhibiting histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression. By binding to the zinc ion in the active site of HDACs, they prevent the removal of acetyl groups from lysine residues on histones. This leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes.[8] This shared mechanism ultimately induces cell cycle arrest and apoptosis in cancer cells.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue [jove.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synergistic Cytotoxicity of Histone Deacetylase and Poly-ADP Ribose Polymerase Inhibitors and Decitabine in Breast and Ovarian Cancer Cells: Implications for Novel Therapeutic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Epigenetic Modifications Induced by 4-Iodo-SAHA Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the epigenetic modifications induced by 4-Iodo-SAHA, a potent pan-histone deacetylase (HDAC) inhibitor. As a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), this compound exhibits significant anti-proliferative activity in a range of cancer cell lines, often with greater potency than its parent compound. This document details the mechanism of action of this compound, focusing on its role in altering histone acetylation and subsequent downstream effects on gene expression and cellular signaling pathways. Quantitative data on its efficacy, detailed experimental protocols for studying its effects, and visualizations of the involved molecular pathways are presented to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound
This compound is a synthetic, orally active hydroxamic acid derivative that functions as a potent inhibitor of class I and class II histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the reactivation of silenced genes, including tumor suppressor genes.[2][3]
The key structural difference between this compound and its well-studied predecessor, SAHA, is the substitution of a hydrogen atom with an iodine atom at the para-position of the phenyl ring in the cap group.[4] This modification is believed to contribute to its increased potency in certain cancer cell lines.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of histone deacetylase activity. The hydroxamate group of this compound chelates the zinc ion within the active site of HDAC enzymes, thereby blocking their catalytic function.[4] This inhibition leads to an accumulation of acetylated histones, particularly on the N-terminal tails of core histones such as H3 and H4.
The increased histone acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and the negatively charged DNA backbone. This results in a more open and transcriptionally active chromatin conformation (euchromatin), allowing for the binding of transcription factors and the initiation of gene expression for previously silenced genes.
Quantitative Data: Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative effects across a variety of cancer cell lines. The half-maximal effective concentration (EC50) values for growth inhibition are summarized in the table below. Notably, this compound exhibits significantly greater potency than SAHA in the U937 leukemia cell line.[3][5]
| Cell Line | Cancer Type | This compound EC50 (µM) | SAHA EC50 (µM) | Reference |
| SKBR3 | Breast Cancer | 1.1 | 2.1 | [1][5] |
| HT29 | Colon Cancer | 0.95 | 2.0 | [1][5] |
| U937 | Leukemia (Histiocytic Lymphoma) | 0.12 | 1.2 | [1][5] |
| JA16 | Leukemia (T-cell) | 0.24 | N/A | [1] |
| HL60 | Leukemia (Promyelocytic) | 0.85 | N/A | [1] |
| K562 | Leukemia (Chronic Myeloid) | 1.3 | N/A | [3] |
Key Epigenetic and Cellular Effects
Histone Hyperacetylation
Treatment of cancer cells with this compound leads to a time-dependent increase in the acetylation of histone H4.[1] While specific quantitative fold-changes for this compound are not extensively documented in publicly available literature, studies on the parent compound SAHA have shown significant increases in global H3 and H4 acetylation within hours of treatment.[6][7] It is highly probable that this compound induces a similar, if not more pronounced, effect on histone acetylation.
Induction of p21WAF1
A key downstream effect of HDAC inhibition by this compound is the upregulation of the cyclin-dependent kinase inhibitor p21WAF1 (also known as CDKN1A).[1] p21 plays a critical role in cell cycle arrest at the G1 and G2/M phases, thereby halting cell proliferation. The induction of p21 by HDAC inhibitors is a well-established mechanism contributing to their anti-cancer activity and is often independent of p53 status.[8] In SKBR3 breast cancer cells, treatment with 2 µM this compound resulted in a time-dependent accumulation of p21 protein.[1]
Signaling Pathways Modulated by this compound
While specific, comprehensive signaling pathway analyses for this compound are limited, the pathways affected by its parent compound, SAHA, provide a strong indication of its likely molecular impact. The primary consequence of HDAC inhibition is the alteration of gene expression, which in turn affects multiple signaling cascades crucial for cancer cell survival, proliferation, and apoptosis.
A hypothesized signaling pathway for this compound, based on its known effects and the established mechanisms of SAHA, is depicted below.
Caption: Hypothesized signaling pathway of this compound action.
Experimental Protocols
The following are detailed, representative protocols for key experiments to assess the epigenetic and cellular effects of this compound treatment. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the EC50 value of this compound.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Based on known EC50 values, a starting concentration of 10 µM with 2-fold dilutions is a reasonable range. Replace the medium in the wells with the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value using non-linear regression analysis.
Western Blot for Histone Acetylation and p21
This protocol is for detecting changes in protein levels and post-translational modifications.
Workflow Diagram:
Caption: Workflow for Western blot analysis.
Methodology:
-
Cell Treatment and Lysis: Treat cells with an appropriate concentration of this compound (e.g., 2 µM for SKBR3 cells) for various time points (e.g., 6, 12, 24 hours). Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 12-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histone H4, total histone H4, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control and/or total histone levels.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for studying the association of specific histone modifications with gene promoters.
Workflow Diagram:
Caption: Workflow for Chromatin Immunoprecipitation (ChIP) assay.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest and lyse the cells. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3 or anti-acetyl-H4).
-
Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the enrichment of specific DNA sequences (e.g., the p21 promoter) by quantitative PCR (qPCR) or perform genome-wide analysis by next-generation sequencing (ChIP-seq).
Conclusion and Future Directions
This compound is a potent HDAC inhibitor with demonstrated anti-proliferative activity in various cancer cell lines, often exceeding the potency of its parent compound, SAHA. Its mechanism of action is centered on the induction of histone hyperacetylation, leading to the reactivation of tumor suppressor genes like p21 and subsequent cell cycle arrest and apoptosis. While the foundational understanding of its epigenetic effects is established, further research is warranted to fully elucidate its comprehensive impact on the cancer cell epigenome and associated signaling networks.
Future studies should focus on:
-
Quantitative, genome-wide analysis: Performing ChIP-seq for various histone acetylation marks and RNA-seq in a panel of cancer cell lines treated with this compound to obtain a global view of its impact on the epigenome and transcriptome.
-
Proteomics and Phosphoproteomics: Utilizing mass spectrometry-based approaches to identify non-histone protein targets of this compound-induced acetylation and to map the downstream signaling pathways that are modulated.
-
In vivo studies: Further evaluating the efficacy and safety of this compound in preclinical animal models of various cancers.
-
Combination therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, including other epigenetic modifiers and targeted therapies.
This technical guide provides a solid foundation for researchers to design and execute studies aimed at further characterizing the therapeutic potential of this compound. The provided protocols and conceptual frameworks will aid in the systematic investigation of its epigenetic and cellular effects, ultimately contributing to the development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 3. apexbt.com [apexbt.com]
- 4. Binding of inhibitors to active-site mutants of CD1, the enigmatic catalytic domain of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Histone Deacetylase Inhibitor SAHA Improves High Salinity Tolerance Associated with Hyperacetylation-Enhancing Expression of Ion Homeostasis-Related Genes in Cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Hydrophobic Properties of 4-Iodo-SAHA
This technical guide provides a comprehensive overview of 4-Iodo-Suberoylanilide Hydroxamic Acid (this compound), a derivative of the well-known histone deacetylase (HDAC) inhibitor, SAHA (Vorinostat). The focus of this document is to investigate its hydrophobic properties, comparative efficacy, and the experimental methodologies used for its characterization.
Introduction to this compound
This compound is a chemically modified version of Suberoylanilide Hydroxamic Acid (SAHA), a pan-HDAC inhibitor that targets class I and II histone deacetylases.[1][2] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other proteins.[3][4] This deacetylation leads to a more compact chromatin structure, generally repressing gene transcription.[5] The inhibition of HDACs by drugs like SAHA results in the accumulation of acetylated histones, leading to an open chromatin state and the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis.[3][6][7]
The development of this compound stems from the strategic modification of the SAHA scaffold to enhance its pharmacological properties. Specifically, it is designed as a more hydrophobic derivative.[1][8] In drug development, hydrophobicity is a critical physicochemical parameter that influences a compound's solubility, cell permeability, metabolic stability, and target engagement.
The Role of Hydrophobicity
The defining feature of this compound is the introduction of an iodine atom at the para-position of the phenyl "cap" group of the SAHA molecule.[9] This substitution significantly increases the molecule's hydrophobicity compared to the parent compound. This increased lipophilicity can potentially lead to enhanced cell membrane permeability, which may contribute to the observed increase in potency in certain cell lines.
Structural studies have revealed that this iodo-modification does not disrupt the core binding mechanism. The hydroxamate group still chelates the active site zinc ion, and the aliphatic linker occupies an aromatic crevice within the enzyme.[9] Interestingly, the iodine atom has been observed to form a halogen bond with the carboxylate side chain of an aspartate residue (Asp79) in the outer active-site cleft of HDAC6, which may contribute to its binding affinity.[9]
Quantitative Data: A Comparative Analysis
The enhanced hydrophobic character of this compound translates into improved biological activity in several cancer cell lines, particularly those of leukemic origin.
Table 1: Comparative Inhibition of HDAC Activity
| Compound | Target | Concentration | % Inhibition |
| This compound | HDAC1, HDAC6 | 1 µM | > 60% |
| SAHA | HDAC1, HDAC6 | 1 µM | > 60% |
Data sourced from multiple references.[1][8][10]
Table 2: Comparative Cell Proliferation Inhibition (EC50 values)
| Cell Line | Cancer Type | This compound (µM) | SAHA (µM) | Fold Increase in Potency |
| U937 | Leukemia | 0.12 | 1.2 | 10x |
| JA16 | Leukemia | 0.24 | N/A | N/A |
| HL60 | Leukemia | 0.85 | N/A | N/A |
| K562 | Leukemia | 1.3 | N/A | N/A |
| HT29 | Colon | 0.95 | 2.0 | ~2.1x |
| SKBR3 | Breast | 1.1 | 2.1 | ~1.9x |
Data sourced from multiple references.[2][8]
As the data indicates, while this compound demonstrates a comparable direct inhibitory effect on HDAC enzymes in vitro, its potency against cancer cell proliferation is significantly enhanced, most notably a 10-fold increase in U937 leukemia cells.[2][8]
Experimental Protocols
The characterization of this compound involves standard biochemical and cell-based assays.
HDAC Deacetylase Activity Assay
This assay quantifies the enzymatic activity of HDACs and the inhibitory effect of compounds like this compound.
-
Reagents : Recombinant human HDAC1 or HDAC6 enzyme, a fluorogenic acetylated peptide substrate, assay buffer, and a developer solution.
-
Procedure :
-
The HDAC enzyme is pre-incubated with varying concentrations of this compound (or SAHA as a control) in the assay buffer.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The mixture is incubated at 37°C to allow for deacetylation.
-
The developer is added to the mixture, which cleaves the deacetylated substrate, releasing a fluorophore.
-
Fluorescence is measured using a microplate reader.
-
-
Data Analysis : The percentage of inhibition is calculated by comparing the fluorescence in the inhibitor-treated wells to the untreated (enzyme only) and background (no enzyme) controls.
Cell Proliferation Assay (EC50 Determination)
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Cell Culture : Cancer cell lines (e.g., U937, HT29, SKBR3) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Measurement :
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Viable cells with active metabolism convert the reagent into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
-
Data Analysis : The absorbance values are plotted against the inhibitor concentration, and the EC50 value (the concentration at which 50% of cell proliferation is inhibited) is calculated using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect changes in protein levels, confirming the mechanism of action of the HDAC inhibitor.
-
Protein Extraction : Cells treated with this compound are lysed to extract total protein.
-
Quantification : Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis : Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer : The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Antibody Incubation : The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., acetylated Histone H3/H4, p21) and a loading control (e.g., GAPDH, β-actin).
-
Detection : The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.
Signaling Pathways and Visualizations
HDAC inhibitors function by altering the epigenetic landscape, which in turn affects multiple downstream signaling pathways.
References
- 1. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 2. apexbt.com [apexbt.com]
- 3. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SAHA, a HDAC inhibitor, has profound anti-growth activity against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The histone deacetylase inhibitor and chemotherapeutic agent suberoylanilide hydroxamic acid (SAHA) induces a cell-death pathway characterized by cleavage of Bid and production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Binding of inhibitors to active-site mutants of CD1, the enigmatic catalytic domain of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-enzymes.com [creative-enzymes.com]
Unveiling 4-Iodo-SAHA: A Technical Guide to its Early Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the early discovery and synthesis of 4-Iodo-SAHA, a potent histone deacetylase (HDAC) inhibitor. As a derivative of Suberoylanilide Hydroxamic Acid (SAHA), this compound has demonstrated significant anti-proliferative activity in various cancer cell lines. This document details its mechanism of action, summarizes key quantitative data, and provides experimental protocols for its synthesis and biological evaluation. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's development and biological effects.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their aberrant activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making them a key target for therapeutic intervention. Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, was a landmark achievement in this area, becoming the first FDA-approved HDAC inhibitor.
Building upon the scaffold of SAHA, researchers have explored various structural modifications to enhance potency, selectivity, and pharmacokinetic properties. One such derivative is this compound, a hydrophobic analogue of SAHA that has shown promise as a potent inhibitor of class I and class II HDACs. This guide focuses on the initial discovery and synthetic methodologies of this compound, providing a foundational resource for researchers in the field of drug discovery and development.
Early Discovery and Biological Activity
This compound was first described in a 2010 study by Salmi-Smail et al. as part of a series of modified cap group SAHA derivatives aimed at improving selective antileukemic activity.[1] This research identified this compound as a potent inhibitor of HDAC1 and HDAC6.[1] Subsequent studies have corroborated its anti-proliferative effects across a range of cancer cell lines.
Anti-proliferative Activity
Quantitative analysis of this compound's efficacy has demonstrated significant inhibition of cancer cell growth. The half-maximal effective concentration (EC50) values against various human cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| U937 | Histiocytic Lymphoma | 0.12 | [1] |
| JA16 | Leukemia | 0.24 | [1] |
| HL60 | Acute Promyelocytic Leukemia | 0.85 | [1] |
| HT29 | Colorectal Carcinoma | 0.95 | [1] |
| SKBR3 | Breast Adenocarcinoma | 1.1 | [1] |
| K562 | Chronic Myelogenous Leukemia | 1.3 | [1] |
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Histone Deacetylase Inhibition
| HDAC Isoform | IC50 (nM) for SAHA |
| HDAC1 | 10 |
| HDAC2 | - |
| HDAC3 | 20 |
| HDAC4 | 5400 |
| HDAC6 | 30 |
| HDAC8 | - |
| HDAC11 | >10000 |
Table 2: Inhibitory Activity of SAHA against HDAC Isoforms [2]
Mechanism of Action: p21 Upregulation
A key mechanism through which HDAC inhibitors like this compound exert their anti-proliferative effects is by inducing the expression of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1). Upregulation of p21 leads to cell cycle arrest, providing a window for DNA repair or apoptosis.
The inhibition of HDACs by this compound leads to an increase in the acetylation of histones in the promoter region of the p21 gene. This hyperacetylation results in a more open chromatin structure, making the DNA more accessible to transcription factors. This, in turn, leads to increased transcription of the p21 gene and subsequent accumulation of the p21 protein.
Caption: p21 activation pathway induced by this compound.
Synthesis of this compound
The synthesis of this compound is based on the established chemistry for producing SAHA and its analogues. The general approach involves the coupling of a substituted aniline with a derivative of suberic acid, followed by the formation of the hydroxamic acid.
General Synthetic Scheme
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
The following protocol is based on the general methods reported for the synthesis of SAHA derivatives.[1]
Step 1: Synthesis of Methyl 8-((4-iodophenyl)amino)-8-oxooctanoate
-
To a solution of suberic anhydride (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add 4-iodoaniline (1.0 eq).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to yield N-(4-iodophenyl)octanediamic acid.
-
Isolate the intermediate carboxylic acid by filtration and wash with a suitable solvent.
-
Suspend the crude N-(4-iodophenyl)octanediamic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for a designated time (e.g., 4-8 hours) to effect esterification.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting methyl ester by column chromatography or recrystallization.
Step 2: Synthesis of N1-hydroxy-N8-(4-iodophenyl)octanediamide (this compound)
-
Dissolve the methyl 8-((4-iodophenyl)amino)-8-oxooctanoate (1.0 eq) in a suitable solvent mixture (e.g., methanol/dichloromethane).
-
Add a solution of 50% aqueous hydroxylamine (excess, e.g., 10 eq).[1]
-
Stir the reaction mixture at an elevated temperature (e.g., 60 °C) for a specified duration (e.g., 2-4 hours).[1]
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Experimental Workflows
Cell Viability Assay (MTT Assay)
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for p21 Expression
Caption: Workflow for Western blot analysis of p21 protein expression.
Conclusion
This compound represents a significant early modification of the SAHA scaffold, demonstrating enhanced potency in certain cancer cell lines. This technical guide has provided a comprehensive overview of its initial discovery, biological activity, and synthetic methodology. The detailed experimental protocols and visual diagrams serve as a valuable resource for researchers seeking to build upon this foundational work in the ongoing quest for more effective and selective HDAC inhibitors for cancer therapy. Further investigation into the full isoform selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
Understanding the Structure-Activity Relationship of 4-Iodo-SAHA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-Suberoylanilide Hydroxamic Acid (4-Iodo-SAHA) is a potent derivative of the pan-histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat). The introduction of an iodine atom at the para-position of the phenyl cap group significantly influences its biological activity, leading to enhanced potency against specific cancer cell lines. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its synthesis, biological activities, and the molecular basis for its enhanced efficacy. This document is intended to serve as a valuable resource for researchers in the fields of epigenetics, medicinal chemistry, and oncology drug development.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their aberrant activity is implicated in the pathogenesis of various diseases, particularly cancer, making them attractive targets for therapeutic intervention. Suberoylanilide hydroxamic acid (SAHA) was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma. However, the quest for more potent and selective HDAC inhibitors continues. This compound, a hydrophobic derivative of SAHA, has emerged as a promising candidate with improved anti-proliferative activity in certain cancer contexts.[1][2][3] This guide delves into the chemical and biological properties of this compound to elucidate its structure-activity relationship.
Chemical Synthesis
Experimental Protocol: Representative Synthesis of this compound
-
Step 1: Synthesis of the Carboxylic Acid Intermediate. Suberic acid is first converted to its monomethyl ester. The remaining free carboxylic acid is then activated, typically as an acid chloride or by using a coupling agent like EDC/HOBt.
-
Step 2: Amide Bond Formation. The activated suberic acid derivative is reacted with 4-iodoaniline to form the corresponding amide.
-
Step 3: Hydrolysis. The methyl ester of the amide intermediate is hydrolyzed under basic conditions to yield the carboxylic acid.
-
Step 4: Hydroxamic Acid Formation. The resulting carboxylic acid is activated again and reacted with a protected hydroxylamine, followed by deprotection to yield the final product, this compound.
Figure 1: Synthetic workflow for this compound.
Biological Activity and Structure-Activity Relationship
The primary structural difference between SAHA and this compound is the substitution of a hydrogen atom with a bulky, hydrophobic iodine atom on the phenyl cap group. This modification has a profound impact on the molecule's biological activity.
HDAC Inhibition
This compound is a potent inhibitor of class I and II HDACs. It demonstrates significant inhibition of HDAC1 and HDAC6 activity, with greater than 60% inhibition observed at a concentration of 1 µM.[3][4][5]
| Compound | Target | Inhibition | Concentration |
| This compound | HDAC1 | > 60% | 1 µM |
| This compound | HDAC6 | > 60% | 1 µM |
Table 1: In vitro HDAC Inhibitory Activity of this compound [3][4][5]
Anti-proliferative Activity
This compound exhibits potent anti-proliferative activity against a range of cancer cell lines. Notably, it is significantly more potent than SAHA in certain leukemia cell lines.
| Cell Line | Cancer Type | This compound EC50 (µM) | SAHA EC50 (µM) |
| SKBR3 | Breast | 1.1 | 2.1 |
| HT29 | Colon | 0.95 | 2.0 |
| U937 | Leukemia | 0.12 | 1.2 |
| JA16 | Leukemia | 0.24 | - |
| HL60 | Leukemia | 0.85 | - |
| K562 | Leukemia | 1.3 | - |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines [1][2][3]
The data clearly indicates that while the potency of this compound is comparable to SAHA in breast and colon cancer cell lines, it is approximately 10-fold more potent in the U937 leukemia cell line.[1][3] This suggests that the iodine substitution may confer a degree of selective advantage in specific cellular contexts.
Molecular Basis of Enhanced Activity: Structural Insights
The crystal structure of this compound in complex with the catalytic domain of HDAC6 provides a molecular rationale for its activity.[6] The hydroxamate group chelates the active site zinc ion, a canonical interaction for this class of inhibitors. The aliphatic linker occupies a hydrophobic channel. The key distinction lies in the interaction of the 4-iodophenyl cap group. The bulky iodine atom can form favorable halogen bonds with backbone carbonyls or other polar residues in the cap-binding region, potentially leading to a stronger and more prolonged interaction with the enzyme compared to the unsubstituted phenyl ring of SAHA. This enhanced binding affinity could contribute to its increased potency.
Figure 2: Binding of this compound to the HDAC active site.
Downstream Signaling Pathways
HDAC inhibitors, including SAHA and its derivatives, exert their anti-cancer effects by modulating the expression of a small subset of genes that regulate critical cellular processes such as cell cycle progression, apoptosis, and differentiation.
Cell Cycle Arrest and Apoptosis
This compound has been shown to reduce the levels of acetylated histone H4 and the cell cycle inhibitor p21 in SKBR3 cells.[1] The induction of p21 is a common mechanism for HDAC inhibitors, leading to cell cycle arrest at the G1/S or G2/M checkpoint. Furthermore, like SAHA, this compound is expected to induce apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bim, Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, survivin).
Akt/FOXO3a Signaling Pathway
The Akt/FOXO3a signaling pathway is a critical regulator of cell survival and apoptosis. SAHA has been shown to inhibit the phosphorylation of Akt, leading to the activation of the pro-apoptotic transcription factor FOXO3a. It is highly probable that this compound also engages this pathway, contributing to its apoptotic effects.
Figure 3: Proposed signaling pathways of this compound.
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.
-
Reagents: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (positive control), assay buffer.
-
Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or control. c. Initiate the reaction by adding the fluorogenic substrate. d. Incubate at 37°C for a specified time. e. Stop the reaction and measure the fluorescence using a microplate reader. f. Calculate the percent inhibition and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents: Cancer cell lines, complete culture medium, this compound, MTT solution, DMSO.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound for 48-72 hours. c. Add MTT solution to each well and incubate for 2-4 hours. d. Add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the percentage of cell viability and determine the EC50 value.
Western Blot Analysis for Acetylated Histones and p21
This technique is used to detect changes in the levels of specific proteins.
-
Reagents: Cancer cell lines, this compound, lysis buffer, primary antibodies (anti-acetyl-histone H4, anti-p21, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure: a. Treat cells with this compound for the desired time. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate with primary antibodies. e. Incubate with the secondary antibody. f. Detect the protein bands using an ECL substrate and an imaging system.
Conclusion
The addition of an iodine atom to the phenyl cap of SAHA to create this compound results in a potent HDAC inhibitor with enhanced anti-proliferative activity in specific cancer cell lines, particularly those of leukemic origin. This enhanced potency is likely due to favorable halogen bonding interactions within the cap-binding region of the HDAC active site. This compound modulates key signaling pathways involved in cell cycle control and apoptosis, making it a compelling lead compound for further preclinical and clinical investigation. This in-depth guide provides a foundational understanding of the structure-activity relationship of this compound, which can inform the rational design of next-generation HDAC inhibitors with improved therapeutic profiles.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Synthesis, Biological Evaluation, and Computer-Aided Drug Designing of New Derivatives of Hyperactive Suberoylanilide Hydroxamic Acid Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 6. Binding of inhibitors to active-site mutants of CD1, the enigmatic catalytic domain of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 4-Iodo-SAHA on Non-Histone Protein Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-SAHA is a potent, orally active inhibitor of class I and class II histone deacetylases (HDACs). As a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA), it demonstrates significant anti-proliferative effects across a range of cancer cell lines. While the role of HDAC inhibitors in promoting histone acetylation and consequently modulating gene expression is well-established, their influence on the acetylation status of non-histone proteins is an area of growing interest. This technical guide provides an in-depth exploration of the effects of this compound on non-histone protein acetylation, offering quantitative data, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.
Histone deacetylases are crucial enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] The inhibition of these enzymes by agents like this compound leads to the hyperacetylation of their substrates. This alteration can impact a wide array of cellular processes, including protein stability, protein-protein interactions, and cellular signaling.[1] This guide will focus on the effects of this compound and its parent compound, SAHA, on key non-histone proteins such as tubulin, p53, and components of major signaling pathways.
Data Presentation: Quantitative Effects on Non-Histone Protein Acetylation
The following tables summarize the quantitative effects of HDAC inhibitors, primarily SAHA, on the acetylation of various non-histone proteins. Given the structural and functional similarity between SAHA and this compound, the data presented for SAHA serves as a strong proxy for the anticipated effects of this compound. This compound has been shown to inhibit HDAC1 and HDAC6 activity by over 60% at a concentration of 1 µM.[2]
| Cell Line | Compound | Concentration | Duration | Effect on Tubulin Acetylation | Reference |
| Striatal +/+ cells | SAHA | 2 µM | 4 hours | Increased tubulin acetylation | [3] |
| K562, CEM-CCRF, R100, LCL | SAHA | 10 µM | 24 hours | Increased α-tubulin acetylation | [4] |
| MDA-MB-231 | SAHA | 1.5 µM | 4 hours | Upregulation of acetylated α-tubulin | [5] |
| Cell Line | Compound | Concentration | Duration | Effect on p53 Acetylation | Reference |
| PaCa44 | SAHA | 2.5 µM | 48 hours | Increased acetylation of p53 | [6][7] |
| PaCa44 | SAHA | 2.5 µM | 48 hours | Increased acetylation of p53 at Lys373/382 | [8] |
| Cell Line | Compound | Treatment | Quantitative Change in Acetylation | Protein Function | Reference |
| Jurkat | SAHA | Not Specified | 20.4% of acetylation sites up-regulated | Transcription, Cell Cycle, Chromatin Assembly | [9] |
| 5-8 F (Nasopharyngeal Carcinoma) | SAHA | 6 µM for 24h | 228 acetylated proteins quantified | Glycolysis, EGFR signaling, Myc signaling | [10] |
| Anaplastic Large Cell Lymphoma | SAHA | IC50 | 1204 acetylated peptides on 603 proteins quantified | Transcription, RNA metabolism, DNA damage repair | [11] |
| Neuroblastoma | SAHA | Not Specified | 5426 proteins identified, 510 up-regulated, 508 down-regulated | Cellular metabolism, DNA-dependent pathways | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for studying the effects of this compound.
Western Blotting for Acetylated Tubulin
This protocol is for the detection of changes in α-tubulin acetylation in response to this compound treatment.
a. Cell Lysis:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., sodium butyrate, TSA) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin for normalization.
Immunoprecipitation of Acetylated p53
This protocol allows for the enrichment of acetylated p53 from cell lysates.
a. Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western blotting protocol (Section 1a).
b. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add a primary antibody against acetylated lysine to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[6]
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold lysis buffer.
c. Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer for 5 minutes.
-
Analyze the eluted proteins by Western blotting using a primary antibody against p53.
Mass Spectrometry for Global Acetylome Analysis
This protocol provides a general workflow for identifying and quantifying changes in the acetylome following this compound treatment.
a. Sample Preparation:
-
Prepare protein lysates from control and this compound-treated cells as described previously.
-
Perform in-solution or in-gel digestion of proteins using trypsin.
b. Acetylated Peptide Enrichment:
-
Enrich for acetylated peptides from the tryptic digest using an anti-acetyl-lysine antibody conjugated to beads.[9][11]
c. LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer for accurate identification and quantification of acetylated peptides.
d. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify acetylated peptides and quantify their relative abundance between control and treated samples.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound's effects on non-histone protein acetylation.
Conclusion
This compound, as a potent inhibitor of class I and II HDACs, exerts significant effects on the acetylation of non-histone proteins. The available data, primarily from studies on its parent compound SAHA, strongly indicate that this compound treatment leads to the hyperacetylation of crucial cellular proteins like tubulin and p53. This modulation of the non-histone acetylome has profound implications for cellular function, influencing processes ranging from apoptosis to cell motility. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate these effects further. A deeper understanding of how this compound impacts the acetylation of non-histone proteins will be critical for elucidating its full therapeutic potential and for the development of novel anti-cancer strategies.
References
- 1. Nonhistone protein acetylation as cancer therapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SAHA/5-AZA Enhances Acetylation and Degradation of mutp53, Upregulates p21 and Downregulates c-Myc and BRCA-1 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SAHA regulates histone acetylation, Butyrylation, and protein expression in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Unveiling the Therapeutic Potential of 4-Iodo-SAHA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-SAHA, a synthetic derivative of Suberoylanilide Hydroxamic Acid (SAHA), is emerging as a potent histone deacetylase (HDAC) inhibitor with significant therapeutic promise, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, identified therapeutic targets, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.
Core Mechanism of Action: Histone Deacetylase Inhibition
This compound exerts its primary biological effects through the inhibition of class I and class II histone deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state and the reactivation of silenced genes, including tumor suppressor genes.[2][3]
While a complete inhibitory profile across all HDAC isoforms is not yet publicly available, studies have demonstrated that this compound effectively inhibits HDAC1 and HDAC6, with greater than 60% inhibition observed at a concentration of 1 µM.[4]
Key Therapeutic Target: Cancer
The primary therapeutic application of this compound investigated to date is in the treatment of cancer. Its anti-cancer activity stems from its ability to induce cell cycle arrest, promote apoptosis, and inhibit cell proliferation in a variety of cancer cell lines.
Anti-Proliferative Activity
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The half-maximal effective concentration (EC50) values for cell growth inhibition are summarized in the table below. Notably, this compound exhibits significantly greater potency in the U937 leukemia cell line compared to its parent compound, SAHA.[2][3]
| Cell Line | Cancer Type | EC50 (µM) |
| Skbr3 | Breast Cancer | 1.1 |
| HT29 | Colon Cancer | 0.95 |
| U937 | Leukemia | 0.12 |
| JA16 | Leukemia | 0.24 |
| HL60 | Leukemia | 0.85 |
| K562 | Leukemia | 1.3 |
Induction of Cell Cycle Arrest and Apoptosis
A key mechanism underlying the anti-cancer effects of this compound is the induction of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1).[3] The inhibition of HDACs by this compound leads to the accumulation of acetylated histones, particularly in the promoter region of the CDKN1A gene, which encodes p21. This increased acetylation enhances the transcription of the gene, leading to elevated levels of the p21 protein.
The p21 protein then binds to and inhibits cyclin-dependent kinase 2 (Cdk2) and cyclin-dependent kinase 4 (Cdk4) complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), leading to a G1 phase cell cycle arrest. Prolonged cell cycle arrest can subsequently trigger apoptosis, or programmed cell death.
Potential in Other Therapeutic Areas
While the primary focus of this compound research has been on cancer, the broader class of HDAC inhibitors has shown promise in neurodegenerative and inflammatory diseases. The ability of HDAC inhibitors to modulate gene expression suggests that this compound could have therapeutic potential in these areas as well, although specific preclinical data for this compound in these contexts is currently limited.
Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the activity of this compound. These are generalized procedures and should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the EC50 of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the EC50 value.
Western Blot for Acetylated Histones and p21
This protocol describes the detection of changes in histone H4 acetylation and p21 protein levels following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H4, anti-p21, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2 µM this compound for 6, 12, and 24 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software and normalized to the loading control.
Future Directions
This compound represents a promising lead compound for the development of novel anti-cancer therapies. Future research should focus on:
-
Determining a full HDAC isoform selectivity profile: Understanding the specific HDACs targeted by this compound will provide a clearer picture of its mechanism of action and potential off-target effects.
-
In vivo efficacy and toxicity studies: Preclinical animal models are necessary to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.
-
Exploration in other disease models: Investigating the potential of this compound in models of neurodegenerative and inflammatory diseases could broaden its therapeutic applications.
-
Combination therapies: Evaluating the synergistic effects of this compound with other anti-cancer agents could lead to more effective treatment strategies.
Conclusion
This compound is a potent HDAC inhibitor with demonstrated anti-proliferative activity in a range of cancer cell lines. Its mechanism of action, centered on the induction of histone hyperacetylation and subsequent upregulation of tumor suppressor genes like p21, makes it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the investigation of this promising therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for 4-Iodo-SAHA in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and application of 4-Iodo-SAHA, a potent Class I and II histone deacetylase (HDAC) inhibitor, for preclinical research.
Product Information
Chemical Name: 4-Iodo-Suberoylanilide Hydroxamic Acid (this compound) Mechanism of Action: this compound is a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) that functions as a pan-HDAC inhibitor. By chelating the zinc ion in the active site of HDAC enzymes, it prevents the deacetylation of histone and non-histone proteins. This leads to an accumulation of acetylated proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.
Solubility and Storage
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 30 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 0.2 mg/mL |
| Aqueous Buffers | Insoluble (requires prior dissolution in an organic solvent) |
Storage Conditions:
-
Solid Form: Store the lyophilized powder at or below -20°C. The solid form is stable for at least 12 months under these conditions.
-
Stock Solutions: Prepare high-concentration stock solutions in DMSO or DMF. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Stock solutions in DMSO are stable for up to 3 months when stored properly.
-
Aqueous Solutions: Do not store aqueous solutions of this compound for more than one day. Prepare fresh dilutions in culture medium or buffer immediately before use.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution and ready-to-use working solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or buffer (e.g., PBS)
Protocol:
-
Stock Solution (10 mM):
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Aseptically weigh the required amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 392.23 g/mol ), add 254.9 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution with pre-warmed sterile cell culture medium or buffer to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Mix well by gentle inversion.
-
Workflow for Solution Preparation:
Caption: Workflow for preparing this compound stock and working solutions.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HT29, SKBR3)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Remove the old medium and add 100 µL of the medium containing different concentrations of this compound.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well. Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Table 2: Reported EC50 Values for this compound in Various Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| SKBR3 | Breast Cancer | 1.1 |
| HT29 | Colon Cancer | 0.95 |
| U937 | Leukemia | 0.12 |
| JA16 | Leukemia | 0.24 |
| HL60 | Leukemia | 0.85 |
| K562 | Leukemia | 1.3 |
Western Blot Analysis of Histone Acetylation
Objective: To assess the effect of this compound on the acetylation of histone H3 and H4.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-H3, anti-acetyl-H4, anti-total H3, anti-total H4)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a 15% SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize the bands using an ECL detection reagent.
-
Workflow for Western Blot Analysis:
Caption: Workflow for Western Blot analysis of histone acetylation.
In Vivo Administration (Adapted from SAHA Protocols)
Objective: To provide a general guideline for in vivo studies in mouse models. This protocol should be optimized for the specific animal model and research question.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, PEG400, Tween 80, saline)
-
Appropriate animal model (e.g., tumor xenograft nude mice)
-
Gavage needles or syringes for injection
Protocol:
-
Vehicle Formulation: The choice of vehicle is critical for in vivo studies. A common formulation for SAHA that can be adapted for this compound is a mixture of DMSO, PEG400, Tween 80, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity.
-
Dosing: The optimal dose must be determined empirically through dose-response studies. For SAHA, doses ranging from 25 to 100 mg/kg/day have been used in mice.
-
Administration: this compound can be administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The frequency of administration can range from daily to several times a week.
-
Monitoring: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and adverse reactions at the injection site. Tumor growth and relevant biomarkers should be assessed according to the experimental design.
Signaling Pathway
This compound, as an HDAC inhibitor, influences multiple cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of this compound as an HDAC inhibitor.
Application Notes: Western Blot Analysis of Histone Acetylation After 4-Iodo-SAHA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression. The acetylation of lysine residues on the N-terminal tails of histone proteins is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). HDACs remove acetyl groups, leading to a more condensed chromatin structure and transcriptional repression. The dysregulation of HDAC activity is a hallmark of various diseases, including cancer.
4-Iodo-SAHA is a potent, cell-permeable inhibitor of class I and class II HDACs.[1] As a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA), it is designed for enhanced cellular uptake and efficacy. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones (hyperacetylation), which in turn relaxes chromatin structure and reactivates the expression of silenced genes, such as tumor suppressor genes. One of the key downstream effects of HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest.[2][3]
These application notes provide a comprehensive guide for the analysis of histone acetylation and p21 expression in response to this compound treatment using Western blotting.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In this application, whole-cell lysates or nuclear extracts from cells treated with this compound are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, where specific antibodies are used to detect the levels of acetylated histones (e.g., acetyl-Histone H3 and acetyl-Histone H4) and total histones (as a loading control). The intensity of the protein bands is then quantified to determine the change in histone acetylation levels following treatment. A similar approach is used to analyze the expression of other target proteins, such as p21.
Data Presentation
The following tables summarize the expected quantitative results from a Western blot analysis of histone acetylation and p21 expression in a cancer cell line (e.g., SKBR3) treated with this compound for 24 hours. The data is presented as fold change relative to the vehicle-treated control (DMSO).
Table 1: Dose-Dependent Effect of this compound on Histone H3 and H4 Acetylation
| This compound Concentration (µM) | Acetyl-Histone H3 (Fold Change) | Acetyl-Histone H4 (Fold Change) |
| 0 (DMSO) | 1.0 | 1.0 |
| 0.5 | 1.8 | 2.5 |
| 1.0 | 3.5 | 4.8 |
| 2.0 | 6.2 | 8.1 |
| 5.0 | 7.5 | 9.3 |
Table 2: Time-Dependent Effect of 2 µM this compound on Histone H4 Acetylation [2]
| Treatment Time (hours) | Acetyl-Histone H4 (Fold Change) |
| 0 | 1.0 |
| 6 | 3.2 |
| 12 | 5.9 |
| 24 | 8.1 |
Table 3: Dose-Dependent Effect of this compound on p21 Protein Expression
| This compound Concentration (µM) | p21 (Fold Change) |
| 0 (DMSO) | 1.0 |
| 0.5 | 1.5 |
| 1.0 | 2.8 |
| 2.0 | 4.5 |
| 5.0 | 5.2 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., SKBR3, HeLa, or HCT116) in appropriate culture dishes or plates and allow them to adhere and reach 60-70% confluency.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0.5, 1, 2, and 5 µM).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO). Incubate the cells for the desired time period (e.g., 24 hours).
Histone Extraction (Acid Extraction Method)
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them using a cell scraper.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.
-
Nuclear Isolation: Disrupt the cells using a Dounce homogenizer and centrifuge to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate on ice with intermittent vortexing to extract the histones.
-
Protein Precipitation: Centrifuge to remove the nuclear debris and precipitate the histones from the supernatant by adding trichloroacetic acid (TCA).
-
Washing and Solubilization: Wash the histone pellet with ice-cold acetone to remove the acid and air-dry the pellet. Resuspend the purified histones in ultrapure water.
-
Quantification: Determine the protein concentration using a Bradford or BCA protein assay.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of histone extract (e.g., 15-20 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 15% SDS-polyacrylamide gel to achieve good separation of the low molecular weight histones. Run the gel at a constant voltage.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones). A wet transfer system is generally preferred for small proteins.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use antibodies specific for:
-
Acetyl-Histone H3
-
Acetyl-Histone H4
-
Total Histone H3 or H4 (as a loading control)
-
p21
-
β-actin or GAPDH (as a loading control for whole-cell lysates)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the acetylated histone or p21 band to the corresponding loading control.
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for Western blot analysis.
Signaling Pathway of this compound Action
Caption: this compound induced histone hyperacetylation and p21 activation.
Conclusion
The protocols and expected results outlined in these application notes provide a robust framework for investigating the effects of this compound on histone acetylation and the expression of downstream targets like p21. By following these detailed methodologies, researchers can obtain reliable and quantifiable data to further elucidate the mechanism of action of this potent HDAC inhibitor and its potential as a therapeutic agent. The provided diagrams offer a clear visual representation of the experimental process and the underlying biological pathway, facilitating a comprehensive understanding of the experimental design and its rationale.
References
- 1. Binding of inhibitors to active-site mutants of CD1, the enigmatic catalytic domain of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Histone acid extraction and high throughput mass spectrometry to profile histone modifications in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Iodo-SAHA in a Mouse Xenograft Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-SAHA is a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a well-characterized pan-histone deacetylase (HDAC) inhibitor.[1] HDAC inhibitors are a class of epigenetic drugs that play a crucial role in cancer therapy by altering gene expression, leading to cell cycle arrest, differentiation, and apoptosis in tumor cells.[2][3] Like its parent compound SAHA, this compound is expected to inhibit both class I and class II HDACs.[1] Preclinical studies using mouse xenograft models are essential for evaluating the in vivo efficacy, determining optimal dosing, and assessing the toxicity of novel anti-cancer agents like this compound.
These application notes provide a comprehensive guide for utilizing this compound in a mouse xenograft model of cancer. The protocols and data presented are largely based on studies conducted with SAHA, given the limited availability of in vivo data for this compound. Researchers should consider these protocols as a starting point and optimize them for their specific cancer model and research questions.
Mechanism of Action: HDAC Inhibition
HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[3]
This compound, as a pan-HDAC inhibitor, is expected to increase the acetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can trigger various anti-cancer effects, including:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21Cip1 and p27Kip1.[4]
-
Inhibition of Angiogenesis: Downregulation of pro-angiogenic factors.[5]
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of this compound action.
Data Presentation
The following tables summarize quantitative data from preclinical studies using SAHA in various mouse xenograft models. This data can serve as a reference for designing studies with this compound.
Table 1: In Vivo Efficacy of SAHA in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | SAHA Dose | Administration Route | Tumor Growth Inhibition | Reference |
| Prostate Cancer | CWR22 | Nude | 50 mg/kg/day | i.p. | 97% | [6] |
| Head and Neck | CAL27-CisR | SCID | 50 mg/kg/twice a week | i.p. | 48% (85% with cisplatin) | [7] |
| Head and Neck | UD-SCC-2-CisR | SCID | 50 mg/kg/twice a week | i.p. | 45% (79% with cisplatin) | [7] |
| Ovarian Cancer | 2774 | Nude | 25-100 mg/kg/day | i.p. | Variable, improved survival with paclitaxel | [8] |
| Rhabdomyosarcoma (ARMS) | Rh41 | Immunodeficient | Not specified | Not specified | Significant | [4][9] |
| Rhabdomyosarcoma (ERMS) | RD | Immunodeficient | Not specified | Not specified | Not significant | [4][9] |
| Lung Carcinoma | NCI-H460 | Nude | 50 mg/kg/day | i.p. | Significant | [5] |
Table 2: In Vitro Activity of this compound
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| Skbr3 | Breast Cancer | 1.1 | [10] |
| HT29 | Colon Cancer | 0.95 | [10] |
| U937 | Lymphoma | 0.12 | [10] |
| JA16 | Leukemia | 0.24 | [10] |
| HL60 | Leukemia | 1.3 | [10] |
Note: EC50 values represent the concentration required to inhibit 50% of cell growth.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice.
Materials:
-
Cancer cell line of interest
-
Immunodeficient mice (e.g., BALB/c nude, SCID)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Animal housing facility with appropriate sterile conditions
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend in serum-free medium or PBS at a concentration of 1-10 x 10^6 cells per 100 µL. A cell viability count (e.g., trypan blue) should be performed.
-
Injection Preparation: If using, mix the cell suspension 1:1 with Matrigel on ice to a final volume of 100-200 µL per mouse.
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of this compound and Efficacy Evaluation
This protocol outlines the procedure for treating tumor-bearing mice with this compound and assessing its anti-tumor efficacy.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle for dissolving this compound (e.g., DMSO, saline)
-
Dosing syringes and needles
-
Calipers
-
Balance for weighing mice
Procedure:
-
Drug Preparation:
-
Treatment:
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the mice for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, western blotting for acetylated histones).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Experimental Workflow Diagram
Caption: Workflow for a xenograft study.
Concluding Remarks
The provided application notes and protocols offer a framework for investigating the anti-cancer effects of this compound in a mouse xenograft model. Due to the limited in vivo data on this compound, the information is largely extrapolated from studies on its parent compound, SAHA. It is crucial for researchers to perform dose-escalation and toxicity studies to determine the optimal and safe dose of this compound for their specific model. Careful monitoring of the animals and thorough analysis of the results will be essential to validate the therapeutic potential of this novel HDAC inhibitor.
References
- 1. Decitabine and suberoylanilide hydroxamic acid (SAHA) inhibit growth of ovarian cancer cell lines and xenografts while inducing expression of imprinted tumor suppressor genes, apoptosis, G2/M arrest and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suberoylanilide hydroxamic acid (SAHA) reverses chemoresistance in head and neck cancer cells by targeting cancer stem cells via the downregulation of nanog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Immunomart [immunomart.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by 4-Iodo-SAHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-SAHA is a potent, cell-permeable pan-histone deacetylase (HDAC) inhibitor. As a derivative of Suberoylanilide Hydroxamic Acid (SAHA), this compound demonstrates broad inhibitory activity against Class I and II HDAC enzymes.[1] HDACs play a critical role in the epigenetic regulation of gene expression by catalyzing the removal of acetyl groups from lysine residues on histones and other non-histone proteins. The inhibition of HDACs leads to hyperacetylation of these proteins, resulting in a more open chromatin structure and the altered transcription of various genes, including those involved in cell cycle control.
HDAC inhibitors, including SAHA and its derivatives, are known to induce cell cycle arrest, differentiation, and apoptosis in a variety of cancer cell lines.[2] A primary mechanism underlying this cell cycle arrest is the upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21WAF1/CIP1.[2][3] The p21 protein is a potent inhibitor of several cyclin/CDK complexes that are essential for cell cycle progression, particularly the transition from the G1 to the S phase and the G2 to M phase.[3] This document provides a detailed protocol for analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: this compound Induced Cell Cycle Arrest
This compound, as a pan-HDAC inhibitor, increases the acetylation of histones, leading to a more relaxed chromatin structure. This accessible chromatin allows for the transcription of genes that are often silenced in cancer cells, including the tumor suppressor gene CDKN1A, which encodes for the p21WAF1/CIP1 protein. The upregulation of p21 is a key event in mediating the cell cycle arrest induced by HDAC inhibitors.[2]
The p21 protein inhibits the activity of Cyclin E/CDK2 and Cyclin A/CDK2 complexes, which are critical for the G1/S transition and S phase progression.[3] By inhibiting these complexes, p21 effectively halts the cell cycle, preventing DNA replication and cell division. This leads to an accumulation of cells in the G1 and/or G2/M phases of the cell cycle, a hallmark that can be quantitatively measured by flow cytometry.
Data Presentation
Table 1: Dose-Dependent Effect of SAHA on Cell Cycle Distribution in Larynx Cancer Cells (RK33) after 24 hours.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 58.3 ± 2.5 | 25.1 ± 1.8 | 16.6 ± 1.1 |
| SAHA (0.5 µM) | 65.2 ± 3.1 | 20.5 ± 1.5 | 14.3 ± 1.3 |
| SAHA (1.0 µM) | 70.1 ± 2.8 | 16.8 ± 1.2 | 13.1 ± 1.0 |
| SAHA (2.5 µM) | 75.6 ± 3.5 | 12.3 ± 1.0 | 12.1 ± 0.9 |
| SAHA (5.0 µM) | 80.4 ± 4.1 | 8.7 ± 0.8 | 10.9 ± 0.8 |
Data is adapted from a study on larynx cancer cell lines treated with SAHA.[4] Values are represented as mean ± standard deviation.
Table 2: Time-Course of SAHA (5 µM) on Cell Cycle Distribution in a Cancer Cell Line.
| Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 55.0 | 30.0 | 15.0 |
| 12 | 65.0 | 20.0 | 15.0 |
| 24 | 75.0 | 10.0 | 15.0 |
| 48 | 80.0 | 5.0 | 15.0 |
This table presents hypothetical data based on typical responses to HDAC inhibitors to illustrate a time-course effect.
Experimental Protocols
This section provides a detailed protocol for the analysis of cell cycle distribution in a cancer cell line treated with this compound using flow cytometry.
Experimental Workflow
Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., HeLa, MCF-7, U937).
-
This compound: Dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Complete Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Trypsin-EDTA: For detaching adherent cells.
-
70% Ethanol: Ice-cold, for cell fixation.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow Cytometer: Equipped with a laser for PI excitation (e.g., 488 nm).
Protocol
-
Cell Culture and Seeding:
-
Culture the chosen cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Ensure that the cell confluency does not exceed 70-80% by the end of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several days if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Acquisition:
-
Analyze the stained cells on a flow cytometer.
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and aggregates.
-
Measure the PI fluorescence intensity (typically in the FL2 or PE channel) of the single-cell population.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.
-
Generate a histogram of the PI fluorescence intensity.
-
Use a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of the this compound-treated samples to the vehicle control to determine the extent of cell cycle arrest.
-
Conclusion
The protocol described in these application notes provides a robust method for quantifying the effects of this compound on the cell cycle of cancer cells. By inhibiting HDAC enzymes, this compound upregulates the expression of the CDK inhibitor p21, leading to cell cycle arrest, which can be effectively monitored using flow cytometry. This technique is an invaluable tool for researchers and drug development professionals in the preclinical evaluation of HDAC inhibitors as potential anti-cancer agents.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with 4-Iodo-SAHA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodo-SAHA is a potent, hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA), a well-characterized pan-inhibitor of Class I and II histone deacetylases (HDACs). By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin structure and modulation of gene expression. This alteration of the epigenetic landscape is a key mechanism in its anti-cancer and other therapeutic effects. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate these effects by identifying the specific genomic loci where histone acetylation is altered following treatment with this compound.
These application notes provide a comprehensive guide to utilizing this compound in ChIP assays, including detailed protocols, expected quantitative outcomes, and the signaling pathways implicated in its mechanism of action.
Data Presentation
The following tables summarize representative quantitative data from experiments using SAHA, a closely related compound, to illustrate the expected effects of this compound on histone acetylation and gene expression. Given that this compound has shown higher potency in some cell lines, similar or more pronounced effects would be anticipated.
Table 1: Effect of HDAC Inhibition on Histone H3 and H4 Acetylation at the p21WAF1 Gene Locus
| Treatment | Antibody | Fold Enrichment vs. IgG Control |
| Vehicle (DMSO) | Acetyl-Histone H3 | 3.5 ± 0.5 |
| Vehicle (DMSO) | Acetyl-Histone H4 | 4.2 ± 0.6 |
| SAHA (2 µM) | Acetyl-Histone H3 | 15.8 ± 2.1[1] |
| SAHA (2 µM) | Acetyl-Histone H4 | 18.3 ± 2.5[2] |
Data represents hypothetical fold enrichment values based on published literature for SAHA and are intended to be representative. Actual results may vary depending on the cell line, experimental conditions, and specific genomic locus analyzed.
Table 2: Quantitative PCR (qPCR) Analysis of p21WAF1 mRNA Expression Following SAHA Treatment
| Treatment | Time Point | Fold Change in p21 mRNA Expression |
| SAHA (2 µM) | 2 hours | ~2-fold |
| SAHA (2 µM) | 8 hours | ~15-fold[3] |
| SAHA (2 µM) | 24 hours | Sustained Induction |
This data, derived from studies on SAHA, indicates the robust transcriptional activation of the cell cycle inhibitor p21WAF1, a common target of HDAC inhibitors.[4][5][6]
Experimental Protocols
This section provides a detailed protocol for a ChIP assay to assess changes in histone acetylation following treatment with this compound. This protocol is adapted from established methods for SAHA and may require optimization for specific cell types and antibodies.[7][8]
Protocol: Chromatin Immunoprecipitation (ChIP) Assay with this compound
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound (e.g., 0.5 µM - 5 µM) or vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours). Optimal concentration and time should be determined empirically for each cell line.
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (v/v).
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate at room temperature for 5 minutes.
-
Wash cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Shearing:
-
Harvest cells and resuspend in a cell lysis buffer containing protease inhibitors.
-
Incubate on ice to lyse the cell membrane.
-
Pellet the nuclei and resuspend in a nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication. The optimal sonication conditions (power, duration, cycles) must be determined empirically.
4. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate a portion of the pre-cleared chromatin with an antibody specific for the histone modification of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) or a negative control IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
5. Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
6. Elution and Reverse Cross-linking:
-
Elute the chromatin complexes from the beads using an elution buffer.
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
7. DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the DNA in a small volume of nuclease-free water.
8. Quantitative Analysis (ChIP-qPCR):
-
Perform quantitative real-time PCR (qPCR) using primers specific for the genomic region of interest (e.g., the promoter of a target gene like p21) and a negative control region (a gene-desert region).
-
Analyze the data using the percent input method or fold enrichment over IgG.
Mandatory Visualizations
Mechanism of Action and Experimental Workflow
References
- 1. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the p21WAF1/CIP1 promoter independent of p53 by the histone deacetylase inhibitor suberoylanilide hydroxamic acid (SAHA) through the Sp1 sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of 4-Iodo-SAHA Effects on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by modifying the chromatin structure.[1] In many cancers, HDACs are overexpressed, leading to the repression of tumor suppressor genes.[2] Histone deacetylase inhibitors (HDACi) represent a promising class of anti-cancer agents that can reverse this epigenetic silencing, inducing tumor cell differentiation, cell-cycle arrest, and apoptosis.[1]
Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, is a potent, FDA-approved HDAC inhibitor used in cancer therapy.[1][2] 4-Iodo-SAHA (ISAHA) is a hydrophobic derivative of SAHA that demonstrates potent inhibitory activity against class I and class II HDACs.[3][4] In vitro studies have shown that this compound is a powerful anti-proliferative agent across various cancer cell lines, in some cases exhibiting greater potency than the parent compound, SAHA.[3]
The presence of an iodine atom in the this compound structure presents a unique opportunity for non-invasive in vivo imaging. By radiolabeling the compound with an iodine isotope such as Iodine-123, it can be utilized as a tracer for Single Photon Emission Computed Tomography (SPECT). SPECT/CT imaging with radiolabeled this compound could enable real-time visualization of drug distribution, target engagement (HDAC expression), and the monitoring of therapeutic response, thereby accelerating drug development and aiding in patient stratification. This document provides an overview of the mechanism, quantitative data, and detailed protocols for utilizing this compound in preclinical tumor imaging and therapeutic studies.
Mechanism of Action of this compound
This compound functions as a pan-HDAC inhibitor, targeting both class I and class II histone deacetylases.[4][5] HDACs normally remove acetyl groups from lysine residues on histone tails, resulting in a condensed chromatin structure (heterochromatin) that restricts the access of transcription factors to DNA, thereby silencing gene expression.[6]
By inhibiting HDACs, this compound promotes the accumulation of acetylated histones.[5] This leads to a more relaxed chromatin state (euchromatin), allowing for the transcription of previously silenced genes, including critical tumor suppressor genes like CDKN1A (which encodes for p21/WAF1).[5][7] The p21 protein is a potent cell cycle inhibitor that can induce G1/S or G2/M phase arrest, halting cell proliferation.[7][8] The sustained cell cycle arrest and re-expression of pro-apoptotic genes ultimately lead to programmed cell death (apoptosis) in cancer cells.[1][8]
Data Presentation
In Vitro Anti-Proliferative Activity
This compound has demonstrated potent activity in inhibiting the proliferation of various human cancer cell lines. The half-maximal effective concentration (EC₅₀) values highlight its efficacy, particularly in leukemia cell lines where it shows greater potency than its parent compound, SAHA.[3][5]
| Cell Line | Cancer Type | EC₅₀ of this compound (μM) | Reference |
| U937 | Leukemia | 0.12 | [3][5] |
| JA16 | Leukemia | 0.24 | [5] |
| HL60 | Leukemia | 0.85 | [3][5] |
| HT29 | Colon Cancer | 0.95 | [3][5] |
| Skbr3 | Breast Cancer | 1.1 | [3][5] |
| K562 | Leukemia | 1.3 | [3] |
In Vivo Anti-Tumor Efficacy (Data from parent compound SAHA)
While specific in vivo tumor growth inhibition data for this compound is not extensively published, studies on its parent compound, SAHA, provide a strong rationale for its potential efficacy. A study on rhabdomyosarcoma (RMS) xenografts demonstrated subtype-specific effects.[9] An oral administration study of this compound at 50 mg/kg (five times a week for two weeks) established that its toxicity profile is similar to that of SAHA and control mice, suggesting a viable therapeutic window.[5][10]
| Xenograft Model | Cancer Subtype | Treatment | Outcome | Reference |
| Rh41 | Alveolar RMS (ARMS) | SAHA | Significant inhibition of tumor growth | [9] |
| RD | Embryonal RMS (ERMS) | SAHA | No significant inhibition of tumor growth | [9] |
Experimental Protocols
The following protocols provide a framework for radiolabeling this compound and using it for in vivo SPECT/CT imaging to assess both HDAC expression and the therapeutic response of tumors in a preclinical xenograft model.
Protocol 1: Radiolabeling of this compound with Iodine-123
This protocol describes a hypothetical but standard method for producing [¹²³I]I-SAHA for SPECT imaging.
Materials:
-
This compound
-
Sodium [¹²³I]iodide
-
Chloramine-T or Iodogen
-
Sodium metabisulfite
-
Phosphate buffer (pH 7.4)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
-
HPLC system for purification and analysis
Procedure:
-
Preparation: Pre-coat a reaction vial with Iodogen by dissolving it in dichloromethane, evaporating the solvent under a gentle stream of nitrogen.
-
Reaction: Add this compound (in a suitable solvent like DMSO) to the Iodogen-coated vial. Add Sodium [¹²³I]iodide in phosphate buffer.
-
Incubation: Allow the reaction to proceed at room temperature for 10-15 minutes with gentle agitation.
-
Quenching: Quench the reaction by adding an excess of sodium metabisulfite solution to reduce any unreacted iodine.
-
Purification:
-
Load the reaction mixture onto a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
-
Wash the cartridge with water to remove unreacted [¹²³I]iodide and other hydrophilic impurities.
-
Elute the desired [¹²³I]I-SAHA product with ethanol.
-
-
Formulation & QC:
-
Evaporate the ethanol and reformulate the product in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.
-
Verify radiochemical purity and specific activity using analytical radio-HPLC. The final product should be sterile and pyrogen-free.
-
Protocol 2: Animal Model and Tumor Xenograft Establishment
This protocol details the creation of a tumor model for in vivo studies.[11]
Materials:
-
Human cancer cell line of interest (e.g., U937, HT29)
-
Immunocompromised mice (e.g., athymic Nude or NSG mice), 6-8 weeks old
-
Matrigel or similar extracellular matrix
-
Sterile PBS, cell culture medium (e.g., RPMI-1640)
-
Trypsin-EDTA, hemocytometer
-
Syringes and needles (27-gauge)
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest the cells using Trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer.
-
Cell Suspension: Resuspend the cells in a cold 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10⁷ cells/mL. Keep the suspension on ice to prevent the Matrigel from solidifying.
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 million cells) into the flank of the mouse using a 27-gauge needle.
-
Tumor Growth Monitoring:
-
Monitor the mice 2-3 times per week for tumor formation.
-
Once tumors are palpable, measure their dimensions using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Initiate imaging and treatment studies when tumors reach a volume of approximately 100-150 mm³.
-
Protocol 3: In Vivo SPECT/CT Imaging
This protocol outlines the procedure for acquiring SPECT/CT images of tumor-bearing mice.[12][13]
Materials:
-
Tumor-bearing mouse
-
[¹²³I]I-SAHA radiotracer
-
Anesthesia system (e.g., isoflurane inhalation)
-
SPECT/CT scanner (e.g., with a low-energy, high-resolution collimator)
-
Heating pad or lamp to maintain body temperature
-
Tail vein catheter
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse on the scanner bed, which is equipped with a heating system to maintain physiological temperature.
-
Radiotracer Administration: Administer a defined dose of [¹²³I]I-SAHA (e.g., 5-10 MBq) via tail vein injection.
-
Uptake Period: Allow the radiotracer to distribute for a predetermined optimal time (e.g., 1-4 hours), which should be determined in preliminary biodistribution studies.
-
SPECT Acquisition:
-
Position the animal in the center of the scanner's field of view.
-
Acquire SPECT data using a low-energy, high-resolution parallel-hole collimator.
-
Typical parameters: 360° rotation, 60-120 projections, 20-30 seconds per projection. Energy window set at 159 keV for Iodine-123.
-
-
CT Acquisition: Immediately following the SPECT scan, without moving the animal, acquire a CT scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction: Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM) incorporating corrections for attenuation (from the CT data), scatter, and collimator-detector response.
-
Image Analysis:
-
Fuse the SPECT and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Protocol 4: Therapeutic Study Design and Monitoring
This protocol is for evaluating the anti-tumor effects of non-radioactive this compound, using imaging and caliper measurements.
Materials:
-
Tumor-bearing mice (n=10-20, with established tumors of ~100 mm³)
-
This compound therapeutic compound
-
Vehicle solution (e.g., DMSO, saline, carboxymethylcellulose)
-
Oral gavage needles or injection supplies
Procedure:
-
Randomization: Randomize mice into at least two groups:
-
Group 1 (Control): Receives vehicle only.
-
Group 2 (Treatment): Receives this compound.
-
-
Dosing:
-
Monitoring Tumor Growth:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Perform SPECT/CT imaging at baseline (before treatment), mid-treatment, and end-of-treatment to correlate changes in tracer uptake (HDAC expression) with changes in tumor volume.
-
Monitor animal body weight and general health as indicators of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to generate tumor growth curves.
-
Compare the final tumor volumes and growth rates between the control and treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Correlate the reduction in [¹²³I]I-SAHA uptake in the tumor with the therapeutic response.
-
References
- 1. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.ymaws.com [cdn.ymaws.com]
- 13. SPECT/CT workflow and imaging protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-crystallization of 4-Iodo-SAHA with HDAC Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-crystallization of 4-Iodo-SAHA, a derivative of the pan-HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA), with Histone Deacetylase (HDAC) proteins. The provided methodologies and data are intended to guide researchers in structural biology and drug discovery efforts aimed at understanding the molecular interactions between this class of inhibitors and their protein targets.
Introduction
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] Their dysregulation is implicated in the pathogenesis of various cancers and other diseases, making them important therapeutic targets.[3][4][5] this compound is a hydrophobic derivative of SAHA, a class I and II HDAC inhibitor.[6] Like SAHA, it is expected to chelate the active site zinc ion, leading to the inhibition of deacetylase activity.[7] Elucidating the crystal structure of HDAC proteins in complex with this compound can provide invaluable insights into the specific molecular interactions, guiding the structure-based design of more potent and selective inhibitors.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, SAHA.
Table 1: In Vitro Inhibitory Activity of SAHA against HDAC Isozymes
| HDAC Isozyme | IC50 (nM) |
| HDAC1 | 10, 40.6[8], 61 |
| HDAC2 | 251 |
| HDAC3 | 20, 19 |
Note: Data compiled from various sources.[8] IC50 values can vary depending on assay conditions.
Table 2: Cellular Activity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| Skbr3 | Breast Cancer | 1.1 |
| HT29 | Colon Cancer | 0.95 |
| U937 | Histiocytic Lymphoma | 0.12 |
| JA16 | - | 0.24 |
| HL60 | Acute Promyelocytic Leukemia | 1.3 |
Data from MedchemExpress.[9]
Table 3: Crystallographic Data for K330L HDAC6 CD1 in complex with this compound
| Parameter | Value |
| PDB Entry | 6WYQ |
| Resolution | 1.90 Å |
| Space Group | P 21 21 21 |
| Unit Cell Dimensions (Å) | a=65.2, b=78.9, c=133.4 |
Data from the study on the binding of inhibitors to active-site mutants of HDAC6 CD1.[7]
Experimental Protocols
Protocol 1: Expression and Purification of HDAC6 Catalytic Domain 1 (CD1) Mutant
This protocol is adapted from methodologies described for the expression and purification of Danio rerio (zebrafish) HDAC6 mutants, which serve as a valid surrogate for the human enzyme.[7]
1. Plasmid Construction and Mutagenesis:
-
The gene encoding D. rerio HDAC6 CD1 (residues 60-798) is cloned into a suitable expression vector (e.g., pET-28a) with an N-terminal His-tag.
-
Site-directed mutagenesis is performed to introduce the K330L mutation, which has been shown to facilitate co-crystallization.[7]
2. Protein Expression:
-
The expression plasmid is transformed into E. coli BL21(DE3) cells.
-
Cells are grown in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with 0.5 mM IPTG, and the culture is incubated overnight at 18°C.
-
Cells are harvested by centrifugation and stored at -80°C.
3. Protein Purification:
-
The cell pellet is resuspended in lysis buffer (50 mM HEPES pH 7.5, 300 mM KCl, 10 mM imidazole, 1 mM TCEP, 5% glycerol) and lysed by sonication.
-
The lysate is cleared by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (50 mM HEPES pH 7.5, 300 mM KCl, 30 mM imidazole, 1 mM TCEP, 5% glycerol).
-
The protein is eluted with elution buffer (50 mM HEPES pH 7.5, 100 mM KCl, 250 mM imidazole, 1 mM TCEP, 5% glycerol).
-
The His-tag is cleaved by incubation with a suitable protease (e.g., TEV protease) during dialysis against a low-imidazole buffer.
-
A second Ni-NTA column is used to remove the cleaved His-tag and any uncleaved protein.
-
The protein is further purified by size-exclusion chromatography using a column pre-equilibrated with a final buffer (50 mM HEPES pH 7.5, 100 mM KCl, 1 mM TCEP, 5% glycerol).[10]
-
Protein concentration is determined, and the pure protein is concentrated to ~10 mg/ml, flash-frozen in liquid nitrogen, and stored at -80°C.[10]
Protocol 2: Co-crystallization of K330L HDAC6 CD1 with this compound
This protocol is based on the successful co-crystallization of the K330L HDAC6 CD1–this compound complex.[7]
1. Materials:
-
Purified K330L HDAC6 CD1 protein at 10 mg/ml.[10]
-
This compound (Cayman Chemicals or equivalent, >98% purity) dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 20 mM.[10]
-
Crystallization plates (e.g., 96-well PS MRC).
-
Crystallization robot (e.g., Mosquito).
2. Crystallization Setup (Sitting-Drop Vapor Diffusion):
-
Prepare the protein-inhibitor complex solution by mixing the protein solution with this compound to a final inhibitor concentration of 2 mM.[10]
-
In a 96-well crystallization plate, dispense 100 nl of the protein-inhibitor complex solution.[10]
-
Add 100 nl of the precipitant solution to the protein drop. The precipitant solution for the K330L HDAC6 CD1–this compound complex is 0.2 M magnesium chloride hexahydrate, 20% PEG 3350.[10]
-
Equilibrate the drops against 80 µl of the precipitant solution in the reservoir.
-
Incubate the plate at 21°C.
3. Crystal Harvesting and Data Collection:
-
Crystals are expected to form within 2-3 days.[10]
-
Before flash-cooling in liquid nitrogen, soak the crystals in a cryoprotectant solution consisting of the mother liquor supplemented with 20% ethylene glycol.[10]
-
Collect X-ray diffraction data at a synchrotron source. For the K330L HDAC6 CD1–this compound complex, data were collected on NE-CAT beamline 24-ID-C at the Advanced Photon Source.[7]
Visualizations
Signaling Pathway of HDAC Inhibition by SAHA and Analogs
References
- 1. researchgate.net [researchgate.net]
- 2. Characterizing binding intensity and energetic features of histone deacetylase inhibitor pracinostat towards class I HDAC isozymes through futuristic drug designing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Dissection of Anti-tumor Activity of Histone Deacetylase Inhibitor SAHA in Nasopharyngeal Carcinoma Cells via Quantitative Phosphoproteomics [frontiersin.org]
- 5. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 7. Binding of inhibitors to active-site mutants of CD1, the enigmatic catalytic domain of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Iodo-SAHA and Histone Acetylation
Welcome to the technical support center for 4-Iodo-SAHA. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound, particularly when expected histone acetylation is not observed.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when this compound does not appear to induce histone acetylation.
Question: Why am I not observing an increase in histone acetylation after treating cells with this compound?
Answer:
Several factors could contribute to the lack of expected histone acetylation. Follow this troubleshooting workflow to identify the potential cause:
Caption: Troubleshooting workflow for unexpected this compound results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA).[1] Like SAHA, it is a pan-inhibitor of Class I and Class II histone deacetylases (HDACs).[2][1] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[3] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, which results in a more open chromatin structure and can modulate gene expression.[4][5] This can induce cell cycle arrest, differentiation, and/or apoptosis in cancer cells.[3][6]
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a crystalline solid. For experimental use, it should be dissolved in an organic solvent such as DMSO to create a stock solution.[7] It is recommended to store the solid compound at -20°C for long-term stability.[7] Aqueous solutions of similar compounds like SAHA are not recommended for storage for more than one day.[7] Repeated freeze-thaw cycles of the stock solution should be avoided.
Q3: What concentrations of this compound should I use?
A3: The effective concentration of this compound can vary significantly depending on the cell line. EC50 values have been reported to range from 0.12 µM to 1.3 µM in various cancer cell lines.[2] It is recommended to perform a dose-response experiment, for example, from 0.1 µM to 10 µM, to determine the optimal concentration for your specific cell model.
Q4: What is a suitable positive control for my experiment?
A4: A well-characterized pan-HDAC inhibitor such as SAHA (Vorinostat) or Trichostatin A (TSA) should be used as a positive control.[8] If the positive control fails to induce histone acetylation, it is likely an issue with the experimental protocol or detection method rather than the this compound compound itself.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| Skbr3 | Breast Cancer | 1.1 |
| HT29 | Colon Cancer | 0.95 |
| U937 | Leukemia | 0.12 |
| JA16 | Leukemia | 0.24 |
| HL60 | Leukemia | 1.3 |
| (Data sourced from MedchemExpress[2]) |
Table 2: Solubility of SAHA in Different Solvents
| Solvent | Solubility |
| Ethanol | ~0.25 mg/mL |
| DMSO | ~20 mg/mL |
| DMF | ~20 mg/mL |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| (Data sourced from Cayman Chemical[7]) |
Key Experimental Protocols
Below are detailed methodologies for experiments to assess the effect of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Protocol 1: Western Blotting for Acetylated Histones
Objective: To qualitatively or semi-quantitatively measure the levels of acetylated histones in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound, positive control (SAHA or TSA), and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Histone extraction buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with various concentrations of this compound, a positive control, and a vehicle control for a predetermined amount of time (e.g., 24 hours).
-
Cell Lysis and Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Alternatively, perform a specific histone extraction protocol (e.g., acid extraction).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to a loading control (e.g., total histone H3 or β-actin).
Protocol 2: In Vitro HDAC Activity Assay
Objective: To measure the direct inhibitory effect of this compound on HDAC enzyme activity.
Materials:
-
Recombinant human HDAC enzyme(s)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin and a positive control inhibitor like TSA)
-
This compound and a positive control inhibitor
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents: Dilute the HDAC enzyme, substrate, and this compound to their working concentrations in the assay buffer.
-
Assay Setup:
-
Add the assay buffer to all wells.
-
Add various concentrations of this compound, a positive control, and a vehicle control to the appropriate wells.
-
Add the diluted HDAC enzyme to all wells except the "no-enzyme" control wells.[8]
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[8]
-
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Develop Signal: Add the developer solution to all wells. The developer stops the HDAC reaction and digests the deacetylated substrate, releasing the fluorescent group.
-
Read Fluorescence: Incubate for another 15 minutes at 37°C and then measure the fluorescence (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Subtract the background fluorescence from the "no-enzyme" control wells. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of this compound on a cell line.
Materials:
-
Cell culture reagents
-
96-well clear microplate
-
This compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the EC50 value.
References
- 1. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
How to improve 4-Iodo-SAHA solubility for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing 4-Iodo-SAHA in in vivo experiments. Due to its hydrophobic nature, achieving adequate solubility for systemic delivery can be a significant challenge. This resource offers troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help overcome these hurdles.
Troubleshooting Guide: Overcoming Solubility Issues with this compound
Problem: My this compound is precipitating out of solution during preparation or upon administration.
| Possible Cause | Suggested Solution |
| Inadequate Solvent System | This compound is a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA).[1] Therefore, aqueous-based vehicles alone are insufficient. A co-solvent system is necessary to achieve and maintain solubility. |
| Incorrect Solvent Ratios | The ratio of organic co-solvent to the aqueous component is critical. If the percentage of the aqueous phase is too high, the compound will precipitate. |
| pH of the Formulation | Hydroxamic acids can have varying stability and solubility at different pH values.[2] |
| Temperature Effects | Solubility can be temperature-dependent. Preparation at room temperature or slightly warming may be necessary, but stability at physiological temperatures must be considered. |
Frequently Asked Questions (FAQs)
Q1: What are the known solubility parameters for this compound?
A1: this compound exhibits poor aqueous solubility. The table below summarizes the available quantitative data.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 0.2 mg/mL |
Data sourced from product datasheets.[1]
Q2: What are some recommended vehicle formulations for in vivo studies with this compound?
A2: While specific formulations for this compound are not extensively published, protocols for the structurally similar parent compound, SAHA (Vorinostat), provide excellent starting points. It is crucial to perform small-scale pilot studies to confirm the solubility and stability of this compound in your chosen vehicle.
| Vehicle Composition | Route of Administration | Notes |
| 10% DMSO, 45% PEG400, 45% Water | Intraperitoneal (IP) | A multi-component system that leverages the high solubility in DMSO and the miscibility of PEG400 to create a stable solution for injection.[3] |
| 50% PEG-400 in Water | Intraperitoneal (IP) | A simpler co-solvent system that may be suitable for some studies.[4] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Intraperitoneal (IP) | Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4] |
| Carboxymethylcellulose-Sodium (CMC-Na) | Oral | Forms a homogeneous suspension suitable for oral gavage.[5] |
Q3: How should I prepare a formulation using a co-solvent system?
A3: A standard protocol involves first dissolving the this compound in a small volume of a strong organic solvent like DMSO, and then slowly adding the other components of the vehicle while vortexing to maintain a clear solution.
Q4: Are there any concerns with using DMSO in animal studies?
A4: Yes, while DMSO is an excellent solvent, it can have biological effects on its own. It is imperative to include a vehicle-only control group in your experiments to account for any effects of the delivery vehicle. For in vivo use, it is common to keep the final concentration of DMSO as low as possible, typically below 10%.
Experimental Protocols
Protocol 1: Preparation of a DMSO/PEG400/Water Vehicle for Intraperitoneal Injection
This protocol is adapted from a formulation used for SAHA (Vorinostat) and should be optimized for this compound.[3]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG400), sterile, injectable grade
-
Sterile Water for Injection or Saline
Procedure:
-
Weigh the required amount of this compound in a sterile container.
-
Add DMSO to a final concentration of 10% of the total desired volume. Vortex until the this compound is completely dissolved.
-
Slowly add PEG400 to a final concentration of 45% of the total desired volume while continuously vortexing.
-
Finally, add the sterile water or saline to reach the final volume (45%) while vortexing.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.
Mandatory Visualizations
Signaling Pathway
This compound, as a histone deacetylase (HDAC) inhibitor, is expected to share a similar mechanism of action with SAHA. A primary effect is the accumulation of acetylated histones, leading to a more open chromatin structure and altered gene expression.[3] A key target gene that is commonly upregulated is p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest.[6]
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Experimental Workflow
The following diagram outlines a logical workflow for developing a suitable formulation for in vivo studies of this compound.
Caption: Workflow for developing an in vivo formulation for this compound.
References
- 1. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of 4-Iodo-SAHA at high concentrations
Welcome to the Technical Support Center for 4-Iodo-SAHA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound, particularly when used at high concentrations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA), a well-known pan-histone deacetylase (HDAC) inhibitor.[1][2] Like SAHA, its primary targets are Class I and Class II HDACs.[1][2] It has been shown to inhibit HDAC1 and HDAC6 activity by over 60% at a concentration of 1 µM.[1]
Q2: Why is it important to consider off-target effects of this compound, especially at high concentrations?
A2: While this compound is a potent HDAC inhibitor, like many small molecules, it can interact with unintended proteins, known as off-targets, particularly at higher concentrations. These off-target interactions can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity. Understanding these effects is critical for the correct interpretation of experimental data and for the development of selective therapeutics.
Q3: What are some known or potential off-targets for hydroxamate-based HDAC inhibitors like this compound?
A3: A significant off-target identified for several hydroxamate-based HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[3] MBLAC2 is an acyl-CoA hydrolase, and its inhibition can lead to the accumulation of extracellular vesicles and changes in cellular lipid composition.[3] Due to the structural similarities, it is plausible that this compound also interacts with MBLAC2. Additionally, broad kinase profiling of other pan-HDAC inhibitors has revealed interactions with various kinases, suggesting that at high concentrations, this compound could also exhibit off-target kinase activity.
Q4: What are the first steps I should take if I suspect off-target effects are influencing my results?
A4: If you observe unexpected cellular responses, the first step is to perform a dose-response experiment to determine if the effect is concentration-dependent. Subsequently, employing orthogonal assays to confirm target engagement and screen for off-target interactions is recommended. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement in a cellular context, while chemical proteomics and broad kinase screening panels can help identify potential off-targets.
Troubleshooting Guides
Issue 1: Discrepancy between expected HDAC inhibition phenotype and observed cellular effects.
-
Possible Cause: Off-target effects at the concentration of this compound being used.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with its intended HDAC targets in your cellular model.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound to determine the lowest effective concentration for HDAC inhibition and see if the anomalous phenotype persists at lower, more selective concentrations.
-
Off-Target Identification: Utilize chemical proteomics or a broad kinase screening panel to identify potential off-target proteins that may be responsible for the observed phenotype.
-
Issue 2: Unexplained cytotoxicity or changes in cell morphology at high concentrations of this compound.
-
Possible Cause: Inhibition of a critical off-target protein, such as MBLAC2, or broad kinase inhibition leading to pathway dysregulation.
-
Troubleshooting Steps:
-
Investigate MBLAC2 Inhibition: Assess whether your cells show phenotypes consistent with MBLAC2 inhibition, such as an accumulation of extracellular vesicles. This can be analyzed by techniques like nanoparticle tracking analysis or electron microscopy of cell culture supernatants.
-
Assess Kinase Inhibition: If a kinase screening panel identifies potent off-target kinase interactions, investigate the signaling pathways of those kinases to see if their inhibition could explain the observed cytotoxicity.
-
Rescue Experiments: If a specific off-target is identified, attempt a rescue experiment by overexpressing the off-target protein or activating its downstream pathway to see if the cytotoxic effect can be reversed.
-
Data Presentation
Due to the limited publicly available quantitative off-target data specifically for this compound, the following table provides a representative summary of potential off-targets for hydroxamate-based HDAC inhibitors. This data is intended to be illustrative of the types of off-targets that may be engaged and the concentrations at which these interactions might occur.
Table 1: Representative Off-Target Profile for Hydroxamate-Based HDAC Inhibitors
| Target Class | Representative Off-Target | Reported IC50 / pEC50 for other Hydroxamates | Potential Cellular Consequence |
| Hydrolase | MBLAC2 | pEC50 > 8.0 for Panobinostat | Accumulation of extracellular vesicles, altered lipid metabolism[3] |
| Kinase | Various | Micromolar to sub-micromolar | Altered cell signaling, proliferation, and survival |
| HDAC Isoform | HDAC10 | Nanomolar for some HDAC6 inhibitors | Unintended epigenetic modifications[4] |
Note: The IC50 and pEC50 values are for other hydroxamate-based HDAC inhibitors and may not be directly representative of this compound's potency against these targets. Researchers should perform their own quantitative analysis.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of this compound's off-target effects.
Caption: General workflow for investigating off-target effects of this compound.
Caption: Potential off-target signaling pathway involving MBLAC2 inhibition.
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
This protocol outlines a general workflow for identifying the protein targets of this compound from a complex biological sample using an affinity-based chemical proteomics approach.
-
1. Probe Synthesis:
-
Synthesize a derivative of this compound that incorporates a linker arm and a reactive group (e.g., biotin for affinity purification or a photo-reactive group for covalent cross-linking).
-
Synthesize a structurally similar but inactive control probe to differentiate specific from non-specific binders.
-
-
2. Cell Culture and Lysate Preparation:
-
Culture a relevant cell line to a high density.
-
Harvest and lyse the cells in a non-denaturing lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
3. Affinity Purification:
-
Immobilize the this compound probe and the control probe onto affinity beads (e.g., streptavidin-agarose).
-
Incubate the clarified cell lysate with the probe-conjugated beads to allow for binding.
-
For competitive profiling, pre-incubate the lysate with an excess of free this compound before adding the beads.
-
-
4. Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
-
5. Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins using appropriate proteomics software. Proteins enriched on the this compound probe beads compared to the control beads are considered potential off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a small molecule to its target within a cellular environment.[5]
-
1. Cell Treatment:
-
Seed cells in a multi-well plate and allow them to attach.
-
Treat the cells with a range of this compound concentrations, including a vehicle control (e.g., DMSO).
-
-
2. Thermal Challenge:
-
Heat the plate in a thermal cycler across a temperature gradient (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Include an unheated control.
-
-
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Quantify the amount of the target protein (e.g., HDAC1, HDAC6, or a potential off-target) in the soluble fraction using a specific antibody-based method like Western blotting or an ELISA-based assay.
-
-
4. Data Analysis:
-
Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Alternatively, at a fixed temperature, a dose-dependent increase in the soluble protein fraction confirms target engagement.
-
References
- 1. creative-enzymes.com [creative-enzymes.com]
- 2. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells [mdpi.com]
- 5. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
4-Iodo-SAHA toxicity in normal versus cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the use of 4-Iodo-SAHA in experimental settings, with a focus on its differential toxicity in normal versus cancer cell lines.
Data Presentation: Comparative Cytotoxicity of this compound and SAHA
While direct comparative toxicity data for this compound in a wide range of normal and cancer cell lines is limited in publicly available literature, the following tables summarize the available half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines. For comparative purposes, a summary of IC50 values for the parent compound, Suberoylanilide Hydroxamic Acid (SAHA), is also provided, which demonstrates a greater selective toxicity towards cancer cells over normal cells.
Note: The absence of data for this compound in normal cell lines is a current limitation in the available research. The data for SAHA is provided as a reference for the expected behavior of this class of histone deacetylase (HDAC) inhibitors.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SKBR3 | Breast Cancer | 1.1[1][2] |
| HT29 | Colon Cancer | 0.95[1][2] |
| U937 | Leukemia | 0.12[1][2] |
| JA16 | Leukemia | 0.24[1][2] |
| HL60 | Leukemia | 0.85[1][2] |
| K562 | Leukemia | 1.3[1] |
Table 2: Comparative IC50 Values of SAHA in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| Cancer Cell Lines | ||
| LNCaP | Prostate Cancer | 7.5[3] |
| MCF-7 | Breast Cancer | 7.5[3] |
| A549 | Non-Small Cell Lung Cancer | ~2.0[4] |
| HCT116 | Colon Cancer | >5.0 |
| Normal Cell Lines | ||
| Human Skin Fibroblasts | Normal | Low cytotoxicity observed |
| Peripheral Blood Lymphocytes (from healthy donors) | Normal | Lower apoptosis compared to CTCL cells |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the cytotoxicity and mechanism of action of this compound.
Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell viability based on the metabolic activity of cells.
Workflow Diagram:
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired experimental time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software.
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect the cells by centrifugation. It is important to also collect the supernatant to include any detached apoptotic cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow Diagram:
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as required for the experiment.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and then fix them by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add Propidium Iodide staining solution (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Signaling Pathways
This compound, as a derivative of SAHA, is expected to affect similar signaling pathways. SAHA is a pan-HDAC inhibitor, affecting multiple HDAC enzymes and consequently influencing a wide range of cellular processes.
Diagram of SAHA-Affected Signaling Pathways:
Caption: Putative signaling pathways affected by this compound, based on the known mechanisms of SAHA.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
-
Q1: What is the expected difference in toxicity of this compound between normal and cancer cells?
-
A1: While direct comparative data for this compound is limited, based on its parent compound SAHA, it is expected to exhibit greater toxicity towards cancer cells than normal cells. This selectivity is a hallmark of many HDAC inhibitors. However, this needs to be experimentally verified for this compound in your specific cell lines of interest.
-
-
Q2: What is the mechanism of action of this compound?
-
A2: this compound is a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, it leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression. This can result in the upregulation of tumor suppressor genes (like p21) and downregulation of proteins involved in cell proliferation (like Cyclin D1), ultimately leading to cell cycle arrest and apoptosis in cancer cells.
-
-
Q3: How should I prepare a stock solution of this compound?
-
A3: this compound is typically dissolved in an organic solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution can then be further diluted in culture medium to the desired final concentrations for your experiments. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Q4: How long should I treat my cells with this compound?
-
A4: The optimal treatment duration can vary depending on the cell line and the endpoint being measured. For cell viability assays, typical incubation times range from 24 to 72 hours. For mechanism of action studies, such as western blotting for protein expression changes, shorter time points (e.g., 6, 12, 24 hours) may be appropriate. A time-course experiment is recommended to determine the optimal timing for your specific experimental setup.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in MTT assay results | - Uneven cell seeding.- Pipetting errors.- Incomplete dissolution of formazan crystals. | - Ensure a single-cell suspension before seeding and mix the plate gently after seeding.- Use calibrated pipettes and be consistent with your technique.- Ensure formazan crystals are fully dissolved in DMSO by gentle shaking or pipetting before reading the absorbance. |
| Low signal in Annexin V apoptosis assay | - Apoptosis has not been induced effectively.- Incorrect concentration of Annexin V or PI.- Loss of apoptotic cells during harvesting. | - Verify the potency of your this compound stock.- Optimize the concentration of the compound and the treatment duration.- Ensure you collect the supernatant from suspension cultures to include floating apoptotic cells. |
| High background in cell cycle analysis | - Cell clumping.- Presence of RNA.- Incorrect gating during flow cytometry analysis. | - Ensure a single-cell suspension before fixation.- Include an RNase A treatment step in your protocol.- Use appropriate gating strategies to exclude doublets and debris. |
| No significant difference in toxicity between normal and cancer cells | - The specific normal and cancer cell lines used may have similar sensitivities to HDAC inhibition.- The concentration range tested may not be optimal. | - Test a wider range of concentrations.- Use multiple normal and cancer cell lines to confirm the observation.- Consider that the differential toxicity may be more pronounced with longer incubation times. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAHA, a HDAC inhibitor, has profound anti-growth activity against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 4-Iodo-SAHA in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during experiments with the histone deacetylase (HDAC) inhibitor, 4-Iodo-SAHA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA), acting as a potent inhibitor of class I and class II histone deacetylases (HDACs).[1][2] By inhibiting HDACs, this compound leads to an accumulation of acetylated histones and other non-histone proteins.[3][4] This alters chromatin structure and protein function, resulting in the modulation of gene expression, induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][5][6]
Q2: My cancer cell line shows reduced sensitivity to this compound compared to published data. What are the potential reasons?
Reduced sensitivity, or intrinsic resistance, to HDAC inhibitors like this compound can arise from several factors within the cancer cells themselves. These can include pre-existing high levels of anti-apoptotic proteins such as Bcl-2, a functioning Chk1, and elevated levels of thioredoxin.[3] Additionally, the specific genetic and epigenetic landscape of your cell line, including baseline expression of HDACs and compensatory signaling pathways, can influence its response.
Q3: After an initial response, my cancer cells have started to grow in the presence of this compound. What could be happening?
This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to treatment by upregulating mechanisms that counteract the effects of the drug.[4] Common mechanisms for acquired resistance to HDAC inhibitors include the overexpression of drug efflux pumps, activation of pro-survival signaling pathways, and alterations in the expression of apoptosis-related genes.[4][7]
Troubleshooting Guide
Issue 1: Decreased or No Observed Cytotoxicity of this compound
If you observe that this compound is not inducing the expected levels of cell death in your cancer cell line, it may be due to one or more resistance mechanisms.
Possible Cause 1: Overexpression of ABC Transporters (Drug Efflux)
ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and MRP1 (ABCC1), can actively pump HDAC inhibitors out of the cell, reducing their intracellular concentration and efficacy.[7]
Suggested Action:
-
Co-treatment with an ABC Transporter Inhibitor: Perform a dose-response experiment with this compound in the presence and absence of a known ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein). A restored sensitivity to this compound would suggest the involvement of drug efflux.
Experimental Protocol: Assessing the Role of ABC Transporters in this compound Resistance
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Cell Seeding: Plate your cancer cells in a 96-well plate at a predetermined optimal density.
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Treatment:
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Treat cells with a range of concentrations of this compound alone.
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Treat cells with a fixed, non-toxic concentration of an ABC transporter inhibitor (e.g., Verapamil).
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Treat cells with the combination of the ABC transporter inhibitor and a range of concentrations of this compound.
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Include untreated and vehicle-treated controls.
-
-
Incubation: Incubate the cells for a period equivalent to your standard cytotoxicity assay (e.g., 48-72 hours).
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Cell Viability Assay: Determine cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
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Data Analysis: Compare the IC50 values of this compound in the presence and absence of the ABC transporter inhibitor. A significant decrease in the IC50 value with the combination treatment indicates that drug efflux is a contributing factor to resistance.
dot
Caption: Drug efflux mechanism of this compound resistance.
Possible Cause 2: Upregulation of Anti-Apoptotic Proteins
Increased expression of anti-apoptotic proteins, particularly from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1), can counteract the pro-apoptotic signals induced by this compound.[7]
Suggested Action:
-
Assess Protein Expression: Use Western blotting to compare the expression levels of key anti-apoptotic and pro-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) in your resistant cells versus sensitive parental cells.
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Combination Therapy: Investigate the synergistic effects of combining this compound with a Bcl-2 inhibitor (e.g., Venetoclax).
Experimental Protocol: Western Blot for Apoptotic Proteins
-
Cell Lysis: Lyse both sensitive and resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bcl-2, Bcl-xL, Mcl-1, Bax, Bak, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Analysis: Quantify the band intensities to compare the expression levels of the target proteins between sensitive and resistant cells.
Quantitative Data Summary: Apoptotic Protein Expression
| Protein | Resistant Cells (Relative Expression) | Sensitive Cells (Relative Expression) |
| Bcl-2 | High | Low |
| Bcl-xL | High | Low |
| Mcl-1 | High | Low |
| Bax | Low | High |
| Bak | Low | High |
Issue 2: Activation of Pro-Survival Signaling Pathways
Cancer cells can compensate for HDAC inhibition by activating signaling pathways that promote cell survival and proliferation.
Possible Cause: Activation of PI3K/AKT/mTOR or MAPK Pathways
The PI3K/AKT/mTOR and MAPK signaling pathways are frequently upregulated in cancer and can confer resistance to HDAC inhibitors.[7]
Suggested Action:
-
Assess Pathway Activation: Use Western blotting to examine the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-mTOR, p-ERK) in resistant cells compared to sensitive cells, both with and without this compound treatment.
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Combination Therapy: Test the efficacy of combining this compound with specific inhibitors of the PI3K/AKT/mTOR (e.g., Everolimus) or MAPK (e.g., Trametinib) pathways.
dot
Caption: Pro-survival pathways counteracting this compound effects.
Issue 3: Altered Epigenetic Landscape
Resistance can be mediated by other epigenetic modifications that compensate for the effects of HDAC inhibition.
Possible Cause: Compensatory DNA Methylation
Cancer cells might re-silence tumor suppressor genes that were activated by this compound through compensatory DNA methylation.[7]
Suggested Action:
-
Combination with DNA Methyltransferase Inhibitors (DNMTi): Evaluate the synergistic effects of combining this compound with a DNMTi such as 5-Azacytidine or Decitabine.[6] This combination can lead to a more profound and sustained re-expression of tumor suppressor genes.
Experimental Protocol: Synergy Analysis of this compound and a DNMTi
-
Cell Treatment: Treat cells with a matrix of concentrations of this compound and a DNMTi, both alone and in combination.
-
Cell Viability Assay: After a set incubation period, perform a cell viability assay.
-
Synergy Calculation: Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
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Gene Expression Analysis: Use qRT-PCR or Western blotting to measure the expression of key tumor suppressor genes (e.g., p21WAF1) in cells treated with single agents versus the combination.[6][8]
Quantitative Data Summary: Combination Index (CI) Values
| Combination | Fa (Fraction affected) | CI Value | Interpretation |
| This compound + 5-Azacytidine | 0.50 | < 1 | Synergistic |
| This compound + 5-Azacytidine | 0.75 | < 1 | Synergistic |
| This compound + 5-Azacytidine | 0.90 | < 1 | Synergistic |
dot
Caption: Workflow for assessing synergy between this compound and DNMTi.
This technical support guide provides a starting point for addressing resistance to this compound. The specific mechanisms of resistance can be cell-type dependent, and a multi-faceted approach is often necessary to understand and overcome them.
References
- 1. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 2. apexbt.com [apexbt.com]
- 3. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitor, suberoylanilide hydroxamic acid (Vorinostat, SAHA) profoundly inhibits the growth of human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SAHA, a HDAC inhibitor, has profound anti-growth activity against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 4-Iodo-SAHA experiments
Welcome to the technical support center for 4-Iodo-SAHA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this potent histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to potential issues that may arise during your this compound experiments.
1. Compound Solubility and Stability
-
Question: I am having trouble dissolving this compound and am seeing precipitation in my cell culture media. What is the recommended procedure for preparing a stock solution and working concentrations?
-
Answer: this compound is a hydrophobic compound with limited aqueous solubility. For optimal results, follow these guidelines:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-30 mg/mL) in 100% DMSO or DMF.[1] Store this stock solution at -20°C for long-term stability. The solid form of this compound is stable for at least 12 months when stored as directed.[1]
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Working Dilutions: When preparing working concentrations for cell-based assays, it is crucial to first dilute the DMSO stock in your cell culture medium. It is recommended not to store aqueous solutions of this compound for more than one day to avoid degradation and precipitation.[1] A common issue is the precipitation of the compound when the final DMSO concentration is too low or when the compound is added too quickly to the aqueous medium. To mitigate this, ensure the final DMSO concentration in your culture medium is kept constant across all treatments (including vehicle controls) and is at a level that is non-toxic to your cells (typically ≤ 0.5%). When diluting, add the stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion.
-
-
Question: I observe a loss of activity with my this compound working solution over time. How stable is it in aqueous solutions?
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Answer: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh dilutions from your DMSO stock for each experiment.[1] The hydroxamic acid moiety, common to many HDAC inhibitors, can be susceptible to hydrolysis in aqueous environments, leading to a loss of inhibitory activity.
2. Inconsistent Results in Cell-Based Assays
-
Question: I am observing high variability in my cell viability/proliferation assay results between replicate wells. What are the potential causes?
-
Answer: Variability in cell-based assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells per well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
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Inadequate Mixing: After adding this compound, gently mix the plate to ensure uniform distribution of the compound without disturbing the cells.
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Cell Line Specificity: Different cell lines can exhibit varying sensitivities to this compound.[2][3] It is essential to perform a dose-response experiment to determine the optimal concentration range (e.g., EC50) for your specific cell line.[2]
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Incubation Time: The effects of this compound are time-dependent.[2] A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal endpoint for your assay.
-
-
Question: My positive control (e.g., SAHA or Trichostatin A) is not showing the expected inhibition in my cell viability assay. What could be the issue?
-
Answer: If a known HDAC inhibitor is not performing as expected, consider the following:
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Reagent Integrity: Ensure your positive control has been stored correctly and has not expired. Prepare fresh dilutions for each experiment.
-
Cell Health: The overall health and passage number of your cells can influence their response to treatment. Use cells that are in the logarithmic growth phase and within a consistent passage range.
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Assay Protocol: Review your assay protocol for any deviations. For colorimetric or fluorometric assays, ensure that the incubation times with the detection reagents are optimized and consistent across all plates.
-
3. Issues with HDAC Activity Assays
-
Question: I am seeing a high background signal in my fluorometric HDAC activity assay. How can I reduce it?
-
Answer: High background can obscure the signal from your inhibitor. Here are some potential causes and solutions:
-
Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyze. Prepare the substrate fresh for each experiment and store it as recommended by the manufacturer.
-
Contaminated Reagents: Use high-purity reagents and dedicated buffers for your HDAC assays to avoid contamination with other enzymes that might act on the substrate.
-
Autofluorescence: The test compound itself might be fluorescent. Run a "compound-only" control (test compound and substrate without the enzyme) to check for intrinsic fluorescence.[4]
-
-
Question: My this compound is not showing any inhibition in my in vitro HDAC activity assay, even at high concentrations. What should I check?
-
Answer:
-
Enzyme Activity: Verify the activity of your HDAC enzyme preparation using a standard activity assay before performing inhibition studies. Ensure the enzyme has been stored correctly to maintain its activity.
-
Incorrect Enzyme/Substrate Pair: Confirm that the HDAC isoform you are using is a target of this compound (Class I and II HDACs) and that the substrate is appropriate for that enzyme.[5]
-
Insufficient Pre-incubation: Allow for a pre-incubation period (e.g., 10-15 minutes) of the enzyme with this compound before adding the substrate to permit binding.[4]
-
4. Western Blotting Troubleshooting
-
Question: I am not seeing a significant increase in histone acetylation (e.g., acetyl-H3, acetyl-H4) after treating cells with this compound. What could be wrong?
-
Answer:
-
Suboptimal Treatment Conditions: The concentration or incubation time of this compound may be insufficient. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing histone hyperacetylation in your cell line. Increased histone H4 acetylation has been observed in as little as 6 hours.[2]
-
Histone Extraction: The low molecular weight of histones can make them difficult to work with. Use a high-percentage polyacrylamide gel (e.g., 15%) for better resolution.[6][7] An acid extraction method for histones is recommended for higher purity.[8]
-
Protein Transfer: Transfer to a PVDF or nitrocellulose membrane with a smaller pore size (e.g., 0.2 µm) to ensure efficient capture of the small histone proteins.[7]
-
Antibody Quality: Ensure your primary antibodies against acetylated histones are validated and used at the recommended dilution. Always include a total histone H3 or H4 as a loading control to normalize your results.
-
-
Question: The bands for my acetylated histones are weak or fuzzy on my Western blot. How can I improve the signal?
-
Answer:
-
Blocking: Use 5% BSA in TBST for blocking instead of non-fat milk, as milk can sometimes interfere with the detection of phosphoproteins and other modifications.[7]
-
Antibody Incubation: Incubate the primary antibody overnight at 4°C to enhance signal.
-
Washing Steps: Ensure adequate washing with TBST to reduce background noise.
-
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values of this compound in various cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| SKBR3 | Breast Cancer | 1.1 | [2][3] |
| HT29 | Colon Cancer | 0.95 | [2][3] |
| U937 | Leukemia | 0.12 | [2][3] |
| JA16 | Leukemia | 0.24 | [2][3] |
| HL60 | Leukemia | 0.85 | [2][3] |
| K562 | Leukemia | 1.3 | [2] |
Experimental Protocols
1. Cell Viability/Proliferation Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from a DMSO stock in complete cell culture medium. Remove the old medium from the cells and add the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the EC50 value.
2. HDAC Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare the assay buffer, HDAC enzyme, fluorogenic HDAC substrate, and this compound dilutions in DMSO.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Blank (No Enzyme): Assay buffer
-
Vehicle Control (100% Activity): HDAC enzyme and DMSO
-
Positive Inhibitor Control: HDAC enzyme and a known HDAC inhibitor (e.g., Trichostatin A)
-
Test Compound: HDAC enzyme and this compound
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
3. Western Blot for Histone Acetylation
-
Cell Lysis and Histone Extraction:
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest the cells and perform histone extraction using an acid extraction method for higher purity.[8]
-
Determine the protein concentration of the histone extracts.
-
-
SDS-PAGE:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a high-percentage (e.g., 15%) SDS-PAGE gel.[6]
-
-
Protein Transfer:
-
Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a total histone control (e.g., anti-H3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone band.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inducing cell cycle arrest and apoptosis.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing histone acetylation by Western blot.
Troubleshooting Logic for Inconsistent Cell Viability Results
Caption: Troubleshooting inconsistent cell viability assay results.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 6. benchchem.com [benchchem.com]
- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 8. benchchem.com [benchchem.com]
How to minimize 4-Iodo-SAHA degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 4-Iodo-SAHA in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound is stable for at least 12 months when stored at or below -20°C.[1]
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare stock solutions in high-quality, anhydrous DMSO or DMF.[1] this compound is soluble in DMSO and DMF at concentrations up to 30 mg/mL. For most cell-based assays, a high-concentration stock solution (e.g., 10-20 mM in DMSO) is prepared first and then diluted to the final working concentration in an aqueous buffer or cell culture medium immediately before use.
Q3: How long can I store this compound in solution?
A3: Aqueous solutions of this compound are not stable and should not be stored for more than one day.[1] For DMSO stock solutions, it is recommended to use them within 3 months when stored at -20°C to prevent loss of potency.[2][3] Aliquoting the stock solution is advised to avoid multiple freeze-thaw cycles.[2][3]
Q4: What is the primary cause of this compound degradation in solution?
A4: The primary degradation pathway for this compound in aqueous solution is believed to be the hydrolysis of its hydroxamic acid functional group to the corresponding carboxylic acid. This is a known instability for hydroxamic acid-containing compounds, including the parent compound, SAHA (Vorinostat).[4] This hydrolysis is significantly accelerated in acidic and basic conditions.[4][5]
Q5: Is this compound sensitive to light?
A5: While specific photostability data for this compound is limited, its parent compound, SAHA (Vorinostat), has been found to be moderately stable under photolytic stress when in solution.[4] As a general precaution, it is advisable to protect solutions of this compound from prolonged exposure to light by using amber vials or by wrapping containers in foil.
Troubleshooting Guides
Problem: Inconsistent experimental results using this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of this compound in aqueous solution. | Prepare fresh dilutions of this compound in your aqueous buffer or media for each experiment. Do not store aqueous solutions for more than a day.[1] |
| Degradation of stock solution. | Aliquot your DMSO stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. Ensure the DMSO used is of high purity and anhydrous. |
| Precipitation of the compound. | Ensure that the final concentration of DMSO in your aqueous solution is kept low (typically <0.5%) to maintain solubility and minimize solvent effects on your experimental system. |
Problem: Loss of this compound potency over time.
| Potential Cause | Troubleshooting Step |
| Improper storage of stock solution. | Store DMSO stock solutions at -20°C for short-term storage (up to 3 months) or -80°C for longer-term storage.[2][3] Avoid frequent temperature fluctuations. |
| Hydrolysis in prepared media. | If experiments are conducted over extended periods, consider replacing the media containing this compound at regular intervals to ensure a consistent concentration of the active compound. |
Summary of Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 30 mg/mL |
| DMF | 30 mg/mL |
| Ethanol | 0.2 mg/mL |
Table 2: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration |
| Solid | - | ≤ -20°C | ≥ 12 months[1] |
| Stock Solution | DMSO | -20°C | ≤ 3 months[2][3] |
| Aqueous Solution | Aqueous Buffer/Media | 2-8°C | ≤ 24 hours[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC
-
Objective: To determine the degradation rate of this compound in a specific aqueous buffer over time.
-
Materials: this compound DMSO stock solution, aqueous buffer of interest (e.g., PBS, pH 7.4), HPLC system with a C18 column and UV detector, mobile phase (e.g., acetonitrile and water with 0.1% formic acid).
-
Procedure:
-
Prepare a fresh dilution of this compound from the DMSO stock into the aqueous buffer to a final concentration of 10 µM.
-
Immediately inject a sample (t=0) into the HPLC system to determine the initial peak area of this compound.
-
Incubate the solution under desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.
-
Monitor the decrease in the peak area of the parent this compound peak and the appearance of any degradation product peaks. The primary degradation product, the carboxylic acid derivative, will have a different retention time.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Visualizations
Caption: Proposed primary degradation pathway of this compound in aqueous solution.
References
Technical Support Center: 4-Iodo-SAHA Dosage Adjustment for Diverse Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting the dosage of 4-Iodo-SAHA for different preclinical tumor models. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. It functions as a pan-histone deacetylase (HDAC) inhibitor, targeting class I and class II HDACs. By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and results in the transcriptional activation of various genes, including tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Q2: What is a recommended starting dosage for this compound in a new in vivo tumor model?
A documented in vivo study using this compound reported a dosage of 50 mg/kg administered orally (p.o.) five times a week for two weeks, with toxicity comparable to its parent compound, SAHA. As this compound and SAHA share a similar mechanism of action, established dosages for SAHA in various tumor models can provide a valuable reference point for initiating studies with this compound. Preclinical studies with SAHA have utilized dosages ranging from 25 mg/kg to 100 mg/kg per day, administered either intraperitoneally (i.p.) or orally.
It is crucial to perform a dose-finding or maximum tolerated dose (MTD) study for this compound in your specific animal model and tumor type before initiating efficacy studies.
Q3: How does the in vitro potency of this compound vary across different cancer cell lines?
The effective concentration (EC50) of this compound for inhibiting cell proliferation varies among different cancer cell lines, indicating that tumor cell type is a critical factor in determining sensitivity. Below is a summary of reported EC50 values.
| Cell Line | Cancer Type | EC50 (µM) |
| SKBR3 | Breast Cancer | 1.1 |
| HT29 | Colon Cancer | 0.95 |
| U937 | Leukemia | 0.12 |
| JA16 | Leukemia | 0.24 |
| HL60 | Leukemia | 0.85 |
Q4: What are the key signaling pathways affected by this compound?
As an HDAC inhibitor, this compound influences multiple signaling pathways that regulate cell fate. One of the key pathways involves the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1). Increased p21 expression leads to cell cycle arrest, providing a window for DNA repair or apoptosis. Additionally, HDAC inhibitors can modulate the JAK-STAT signaling pathway, which is involved in immunity and inflammation, and can impact tumor cell survival and proliferation.
Q5: What are common challenges when administering this compound in vivo?
A primary challenge with hydrophobic compounds like this compound is ensuring adequate solubility and bioavailability for in vivo administration. It is often necessary to use a vehicle such as DMSO, cyclodextrin-based solutions, or other specialized formulations for oral or intraperitoneal delivery. It is essential to conduct vehicle-only control experiments to account for any potential effects of the delivery agent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity or animal morbidity at the initial dose. | The starting dose is above the maximum tolerated dose (MTD) for the specific animal strain or tumor model. | Conduct a dose-escalation study to determine the MTD. Start with a lower dose (e.g., 25 mg/kg) and gradually increase it in subsequent cohorts while monitoring for signs of toxicity (weight loss, behavioral changes, etc.). |
| Lack of tumor growth inhibition. | 1. The dosage is too low. 2. The tumor model is resistant to HDAC inhibition. 3. Poor drug bioavailability. | 1. If no toxicity is observed, consider a dose-escalation efficacy study. 2. Confirm the in vitro sensitivity of your tumor cells to this compound. 3. Optimize the drug formulation and administration route. Consider pharmacokinetic studies to assess drug levels in plasma and tumor tissue. |
| Inconsistent results between animals. | 1. Inaccurate dosing. 2. Variability in tumor establishment. 3. Differences in drug metabolism between individual animals. | 1. Ensure precise and consistent preparation and administration of the drug solution. 2. Standardize the tumor cell implantation procedure and start treatment when tumors reach a uniform size. 3. Increase the number of animals per group to improve statistical power. |
| Precipitation of this compound in the formulation. | Poor solubility of the compound in the chosen vehicle. | Test different vehicle formulations. For example, if using a cyclodextrin-based solution, optimizing the concentration of the cyclodextrin may improve solubility. Sonication or gentle heating may also aid in dissolution, but stability under these conditions should be verified. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) appropriate for the xenograft model.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For daily dosing, dilute the stock solution in a vehicle (e.g., a solution of 2-hydroxypropyl-β-cyclodextrin in sterile water) to the desired final concentration.
-
Administer the this compound solution to the treatment group via the chosen route (e.g., oral gavage or intraperitoneal injection). The control group should receive the vehicle only. A common starting dose is 50 mg/kg, administered five days a week.
-
-
Data Collection:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to cell cycle arrest.
Caption: General experimental workflow for in vivo testing of this compound.
Validation & Comparative
A Comparative Guide to the Efficacy of 4-Iodo-SAHA and Other HDAC Inhibitors
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers. This guide provides a detailed comparison of the efficacy of 4-Iodo-SAHA, a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA), with other prominent pan- and class-selective HDAC inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits.
Unveiling this compound: A Potent Pan-HDAC Inhibitor
This compound is a synthetic derivative of SAHA (Vorinostat), a well-established pan-HDAC inhibitor. Structurally, it is characterized by the substitution of a hydrogen atom with an iodine atom on the phenyl ring of the cap group. This modification enhances its hydrophobicity and, in certain contexts, its potency. Like its parent compound, this compound is a pan-inhibitor, targeting both class I and class II HDAC enzymes.[1][2]
Comparative Efficacy: Quantitative Analysis
The following tables summarize the in vitro efficacy of this compound and other selected HDAC inhibitors. Table 1 presents the half-maximal effective concentration (EC50) values of this compound in various cancer cell lines, while Table 2 provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for a selection of HDAC inhibitors against different HDAC isoforms.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| SKBR3 | Breast Adenocarcinoma | 1.1[1][3] |
| HT29 | Colon Adenocarcinoma | 0.95[1][3] |
| U937 | Histiocytic Lymphoma | 0.12[1][3] |
| JA16 | - | 0.24[1][3] |
| HL60 | Acute Promyelocytic Leukemia | 0.85[1][3] |
| K562 | Chronic Myelogenous Leukemia | 1.3[1] |
Notably, in the U937 leukemia cell line, this compound (EC50 = 0.12 µM) demonstrated a 10-fold greater potency compared to SAHA (EC50 = 1.2 µM).[1][4]
Table 2: Comparative IC50 Values of Selected HDAC Inhibitors Against HDAC Isoforms
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound | Pan-HDAC | >60% inhibition at 1µM | - | - | >60% inhibition at 1µM | - |
| Vorinostat (SAHA) | Pan-HDAC | 10 - 33 | 96 | 20 | 33 | 540 |
| Panobinostat (LBH589) | Pan-HDAC | 2.1 | - | - | - | - |
| Belinostat (PXD101) | Pan-HDAC | 41 | 125 | 30 | 82 | 216 |
| Entinostat (MS-275) | Class I-selective | <1000 | - | <1000 | - | - |
| Ricolinostat (ACY-1215) | HDAC6-selective | >10-fold selectivity for HDAC6 | >10-fold selectivity for HDAC6 | >10-fold selectivity for HDAC6 | 5 | - |
Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects by modulating various signaling pathways. One of the key pathways affected is the PI3K/Akt/FOXO3a signaling cascade, which plays a crucial role in cell survival, proliferation, and apoptosis. By inhibiting HDACs, these compounds can lead to the acetylation of non-histone proteins, including transcription factors like FOXO3a, thereby influencing the expression of genes involved in cell cycle arrest and apoptosis.
Caption: PI3K/Akt/FOXO3a signaling pathway modulated by HDAC inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of HDAC inhibitors.
In Vitro HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
Caption: Workflow for a fluorometric in vitro HDAC activity assay.
Protocol:
-
Reagent Preparation:
-
Prepare HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute recombinant human HDAC enzyme to the desired concentration in assay buffer.
-
Prepare the fluorogenic HDAC substrate solution (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO and perform serial dilutions.
-
-
Assay Procedure:
-
In a 96-well black plate, add the assay buffer.
-
Add the test inhibitor at various concentrations to the respective wells. Include a no-inhibitor control (vehicle) and a positive control inhibitor (e.g., SAHA).
-
Add the diluted HDAC enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a developer solution containing a potent HDAC inhibitor like Trichostatin A and a protease (e.g., trypsin) to cleave the deacetylated substrate.
-
Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[8][9]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the HDAC inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[10]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]
-
Conclusion
This compound stands out as a potent pan-HDAC inhibitor, demonstrating enhanced cytotoxicity in certain cancer cell lines compared to its parent compound, SAHA. The choice between a pan-inhibitor like this compound and a class- or isoform-selective inhibitor will depend on the specific therapeutic strategy and the desire to minimize off-target effects. The provided data and protocols offer a foundational framework for researchers to further investigate the therapeutic potential of this compound and other HDAC inhibitors in their preclinical studies. Further head-to-head studies comparing the enzymatic inhibitory profile of this compound against a broader panel of HDAC isoforms would provide a more complete understanding of its selectivity and mechanism of action.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Differences in Functional Expression of Connexin43 and NaV1.5 by Pan- and Class-Selective Histone Deacetylase Inhibition in Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. benchchem.com [benchchem.com]
Validating the HDAC Isoform Specificity of 4-Iodo-SAHA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-Iodo-Suberoylanilide Hydroxamic Acid (4-Iodo-SAHA), a derivative of the pan-HDAC inhibitor SAHA (Vorinostat). The objective is to validate its histone deacetylase (HDAC) isoform specificity by comparing its performance with the parent compound, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a hydrophobic derivative of SAHA, designed to inhibit class I and class II histone deacetylases.[1] The addition of an iodine atom to the phenyl ring of SAHA is intended to modify its physicochemical properties, potentially altering its binding affinity and selectivity for different HDAC isoforms. Like SAHA, this compound is being investigated for its therapeutic potential, particularly in oncology.
Comparative Analysis of HDAC Inhibition
Data Presentation: HDAC Inhibitory Activity
The following table summarizes the available inhibitory data for this compound and provides a more detailed comparison with SAHA's known IC50 values against various HDAC isoforms. This allows for an indirect assessment of this compound's potential isoform specificity.
| HDAC Isoform | This compound Inhibition | SAHA IC50 (nM)[2] |
| Class I | ||
| HDAC1 | >60% inhibition at 1 µM[3][4][5] | 33 ± 1 |
| HDAC2 | No specific data available | 96 ± 10 |
| HDAC3 | No specific data available | 20 ± 1 |
| HDAC8 | No specific data available | 540 ± 10 |
| Class IIa | ||
| HDAC4 | No specific data available | No specific data available in cited source |
| HDAC5 | No specific data available | No specific data available in cited source |
| HDAC7 | No specific data available | No specific data available in cited source |
| HDAC9 | No specific data available | No specific data available in cited source |
| Class IIb | ||
| HDAC6 | >60% inhibition at 1 µM[3][4][5] | 33 ± 3 |
| HDAC10 | No specific data available | No specific data available in cited source |
| Class IV | ||
| HDAC11 | No specific data available | No specific data available in cited source |
Note: The available data for this compound is presented as percentage inhibition at a single concentration, which is not directly comparable to IC50 values. Further studies are required to determine the precise IC50 values of this compound against a full panel of HDAC isoforms.
In cellular proliferation assays, this compound has demonstrated comparable or greater potency than SAHA in certain cancer cell lines. For instance, it is approximately 10-fold more potent as an inhibitor of U937 leukemia cell proliferation (EC50 of 0.12 µM for this compound versus 1.2 µM for SAHA).[1][5]
Experimental Protocols
The following is a detailed methodology for a typical in vitro histone deacetylase (HDAC) inhibition assay, based on commonly used fluorometric techniques. This protocol can be adapted to determine the IC50 values of compounds like this compound against various HDAC isoforms.
In Vitro Fluorometric HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific recombinant human HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (this compound) and reference compound (SAHA) dissolved in DMSO.
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A (TSA) to stop the HDAC reaction).
-
384-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) and the reference compound (SAHA) in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
Add a fixed amount of recombinant HDAC enzyme to each well of the 384-well plate, excluding the negative control wells.
-
Add the diluted compounds to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. The TSA in the developer solution inhibits any further HDAC activity.
-
Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of around 355-360 nm and an emission wavelength of around 460 nm.
-
Data Analysis:
-
Subtract the background fluorescence from the negative control wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Mandatory Visualizations
Diagram of Experimental Workflow
Caption: Workflow for in vitro HDAC inhibition assay.
Diagram of Histone Acetylation Signaling Pathway
References
- 1. apexbt.com [apexbt.com]
- 2. SAHA Capture Compound--a novel tool for the profiling of histone deacetylases and the identification of additional vorinostat binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 4. creative-enzymes.com [creative-enzymes.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Assessing the Synergistic Effects of HDAC Inhibitors with Chemotherapy: A Comparative Guide
A note on the scope of this guide: While the initial focus of this guide was on the synergistic effects of 4-Iodo-SAHA with chemotherapy, a comprehensive search of publicly available scientific literature did not yield specific studies evaluating this compound in combination therapies. Therefore, to provide a valuable comparative analysis for researchers, this guide will focus on the well-characterized and structurally related pan-histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. The findings presented here for SAHA may offer insights into the potential synergistic mechanisms that could be explored for this compound and other novel HDAC inhibitors.
Introduction
Histone deacetylase (HDAC) inhibitors represent a promising class of anti-cancer agents that can modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[1] When combined with traditional chemotherapy, HDAC inhibitors like SAHA can exhibit synergistic effects, enhancing the therapeutic efficacy against various cancers.[2] This guide provides a comparative overview of the synergistic effects of SAHA with three commonly used chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of combination cancer therapies.
Data Presentation: In Vitro Synergism of SAHA with Chemotherapeutic Agents
The following tables summarize the quantitative data from preclinical studies, demonstrating the synergistic anti-cancer effects of combining SAHA with doxorubicin, cisplatin, and paclitaxel in various cancer cell lines.
Table 1: Synergistic Effects of SAHA and Doxorubicin
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Triple-Negative Breast Cancer | MDA-MB-231, BT-549 | Enhanced inhibition of cancer cell proliferation, alteration of mitotic phase, and suppression of cancer cell stemness. | [3] |
| Rhabdoid Tumor | A-204, G401 | Strong synergistic effects on the induction of apoptosis. | [4][5] |
| Acute Myeloid Leukemia | Not specified | A dual LSD1/HDAC6 inhibitor (a hydroxamic acid analogue of a clinical candidate LSD1 inhibitor) synergized with doxorubicin to trigger significant apoptosis at sublethal concentrations. | [6] |
| Osteosarcoma | SJSA-1 | Combination of doxorubicin with HDAC inhibitors significantly enhances tumor cell death. | [7] |
Table 2: Synergistic Effects of SAHA and Cisplatin
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Pediatric Liver Cancer | hbl74, hbl75, hbl92 | Combined treatment reduced the number of cells by about 80%. | [8] |
| Cervical Cancer | HeLa | Low concentrations of SAHA worked synergistically with cisplatin to induce greater cytotoxicity than either agent alone. | [9][10] |
| Oral Squamous Cell Carcinoma | Tca8113, KB | Synergistic induction of cytotoxicity and apoptosis. | [11] |
| Larynx Cancer | RK33, RK45 | Synergistic effect on cell proliferation inhibition. | [12] |
Table 3: Synergistic Effects of SAHA and Paclitaxel
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Ovarian Cancer | TOV-21G | Synergistically decreased cell growth and viability. | [13] |
| Papillary Serous Endometrial Cancer | Ark2, KLE | Synergistic inhibition of cell growth and dramatic activation of the apoptotic cascade. | [14] |
| Solid Tumors (Preclinical Models) | Ovarian, Pancreatic, Breast | A selective HDAC6 inhibitor, ACY-241, in combination with paclitaxel suppressed the growth of multiple solid tumor lineages. | [15][16] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of SAHA, the chemotherapeutic agent (doxorubicin, cisplatin, or paclitaxel), or a combination of both for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is determined from the dose-response curves. The synergistic effect is often quantified using the Combination Index (CI), where CI < 1 indicates synergy.
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, acetylated α-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometry analysis can be used to quantify the relative protein expression levels, with a loading control (e.g., β-actin or GAPDH) for normalization.
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-cancer effects of SAHA in combination with chemotherapy are mediated through the modulation of various signaling pathways.
The combination of SAHA and cisplatin, for instance, can lead to enhanced apoptosis through both intrinsic and extrinsic pathways. SAHA can increase the accessibility of DNA to cisplatin by relaxing the chromatin structure.[10] This combination can also lead to the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP, further sensitizing cancer cells to cisplatin-induced DNA damage.[10]
Figure 1: Synergistic mechanism of SAHA and Cisplatin.
In combination with paclitaxel, a microtubule-stabilizing agent, HDAC inhibitors can lead to enhanced apoptosis. HDAC6, a specific target of some HDAC inhibitors, is known to deacetylate α-tubulin. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can enhance microtubule stability.[13] The combination of an HDAC inhibitor with paclitaxel can therefore result in synergistic microtubule stabilization and subsequent cell death.[14]
Figure 2: Synergistic mechanism of HDAC inhibitors and Paclitaxel.
Experimental Workflow for Assessing Synergy
The following diagram illustrates a typical workflow for assessing the synergistic effects of an HDAC inhibitor like this compound with a chemotherapeutic agent.
Figure 3: Experimental workflow for synergy assessment.
Conclusion
The combination of the HDAC inhibitor SAHA with conventional chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel demonstrates significant synergistic anti-cancer effects across a range of preclinical models. The underlying mechanisms often involve the modulation of key cellular processes such as apoptosis and cell cycle regulation. While direct experimental data for this compound in combination therapies is currently lacking, the extensive research on SAHA provides a strong rationale for investigating the synergistic potential of this and other novel HDAC inhibitors. The experimental protocols and workflows outlined in this guide offer a framework for conducting such preclinical assessments, which are essential for the development of more effective combination cancer therapies.
References
- 1. Histone deacetylase inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combination of the HDAC1 inhibitor SAHA and doxorubicin has synergic efficacy in triple negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histone deacetylase inhibitor SAHA acts in synergism with fenretinide and doxorubicin to control growth of rhabdoid tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor SAHA acts in synergism with fenretinide and doxorubicin to control growth of rhabdoid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic HDAC4/8 Inhibition Sensitizes Osteosarcoma to Doxorubicin via pAKT/RUNX2 Pathway Modulation [mdpi.com]
- 8. Inhibition of Histone Deacetylase Activity Increases Cisplatin Efficacy to Eliminate Metastatic Cells in Pediatric Liver Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of combined treatment with cisplatin and histone deacetylase inhibitors on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]
- 13. HDAC6-selective inhibitors enhance anticancer effects of paclitaxel in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors and paclitaxel cause synergistic effects on apoptosis and microtubule stabilization in papillary serous endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors [frontiersin.org]
- 16. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Efficacy of 4-Iodo-SAHA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic therapeutics is rapidly evolving, with Histone Deacetylase (HDAC) inhibitors showing significant promise in oncology and beyond. Among the newer generation of these inhibitors is 4-Iodo-SAHA, a hydrophobic derivative of the FDA-approved drug Vorinostat (SAHA). While preclinical data suggests potent HDAC inhibitory activity, a comprehensive evaluation of its long-term efficacy is crucial for its potential clinical translation. This guide provides a comparative analysis of this compound with its parent compound, Vorinostat, and other HDAC inhibitors, highlighting the available experimental data and the critical need for further long-term studies.
Mechanism of Action: A Shared Heritage with a Twist
This compound, like its predecessor Vorinostat, is a pan-HDAC inhibitor, targeting both class I and class II HDAC enzymes. Its fundamental mechanism of action involves the chelation of the zinc ion within the catalytic domain of HDACs by its hydroxamic acid group. This action blocks the removal of acetyl groups from histone and non-histone proteins, leading to hyperacetylation. The resulting open chromatin structure facilitates the transcription of tumor suppressor genes.
Key molecular events following HDAC inhibition by compounds like SAHA, and presumably this compound, include the induction of cell cycle arrest, differentiation, and apoptosis.[1] Specifically, the upregulation of p21WAF1 is a common downstream effect, leading to cell cycle arrest.[1][2] Furthermore, these inhibitors can trigger the mitochondrial death pathway, characterized by the cleavage of Bid and the release of cytochrome c.[3]
The primary distinction of this compound lies in the substitution of a hydrogen atom with a bulky iodine atom on the phenyl ring of the capping group.[4] This modification alters its hydrophobicity and may influence its pharmacokinetic and pharmacodynamic properties, potentially impacting its long-term efficacy and toxicity profile.
Comparative Efficacy: Benchmarking Against Established HDAC Inhibitors
To date, long-term efficacy data from in vivo studies or clinical trials for this compound are not publicly available. Therefore, a direct comparison of its long-term performance is not yet possible. However, by examining the data for Vorinostat and other HDAC inhibitors, we can establish a benchmark for the types of studies and endpoints that will be necessary to evaluate this compound's potential.
Preclinical In Vitro Activity
| Compound | Target HDACs | IC50 (approx.) | Key In Vitro Effects | Reference |
| This compound | Class I & II (HDAC1, HDAC6) | >60% inhibition at 1 µM | Inhibition of HDAC1 and HDAC6 activity. | [5] |
| Vorinostat (SAHA) | Class I & II | ~2 µM (for 50% growth inhibition) | Suppresses cell growth, induces G0-G1 growth arrest, induces p21WAF1 expression. | [1] |
| Romidepsin | Class I | Nanomolar range | Induces cell cycle arrest and apoptosis. | [6] |
| Panobinostat | Pan-HDAC | Nanomolar range | Induces apoptosis and cell cycle arrest. | [7] |
Preclinical In Vivo and Clinical Efficacy of Comparative HDAC Inhibitors
The following table summarizes some of the long-term outcomes observed for Vorinostat in various cancer models and clinical settings. This serves as a template for the data required for a thorough evaluation of this compound.
| HDAC Inhibitor | Cancer Model/Patient Population | Key Long-Term Efficacy Findings | Reference |
| Vorinostat (SAHA) | Cutaneous T-cell lymphoma (CTCL) - Phase IIb | Objective response in a significant portion of heavily pretreated patients, with some patients experiencing clinical benefit for over 2 years. | [3][8] |
| Vorinostat (SAHA) | Relapsed/refractory indolent Non-Hodgkin's Lymphoma | Median progression-free survival of 15.6 months for patients with follicular lymphoma. | [9] |
| Vorinostat (SAHA) | Ovarian Cancer (in combination with paclitaxel) | Improved survival in a nude mouse model when paclitaxel is followed by SAHA. | [10] |
| Other Pan-HDAC Inhibitors | Various Hematologic Malignancies | Several pan-HDAC inhibitors have shown durable responses in clinical trials for various lymphomas and myelomas. | [11][12] |
Experimental Protocols: A Roadmap for Future Studies
To rigorously assess the long-term efficacy of this compound, standardized and detailed experimental protocols are essential. The following are representative methodologies for key preclinical and clinical evaluations.
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., colon, lung, breast carcinoma).
-
Animals: Immunocompromised mice (e.g., athymic nude or SCID mice), 4-6 weeks old.
-
Procedure:
-
Cancer cells are cultured and then subcutaneously injected into the flank of the mice.
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.
-
This compound is administered at various doses and schedules (e.g., daily oral gavage). The control group receives a vehicle.
-
Tumor volume and body weight are measured 2-3 times per week.
-
The study is concluded when tumors in the control group reach a specific size, or after a predefined period.
-
-
Endpoints: Tumor growth inhibition, survival analysis, and assessment of toxicity (e.g., weight loss, behavioral changes).
Histone Acetylation Assay (In Vivo)
-
Objective: To confirm the on-target activity of this compound in vivo.
-
Samples: Tumor tissue and peripheral blood mononuclear cells (PBMCs) from treated and control animals.
-
Procedure:
-
Tissues and cells are collected at various time points after treatment.
-
Histones are extracted from the samples.
-
Western blot analysis is performed using antibodies specific for acetylated histones (e.g., acetyl-H3, acetyl-H4).
-
-
Endpoint: Quantification of the level of histone acetylation to demonstrate target engagement.
Long-Term Toxicity Study
-
Objective: To assess the safety profile of chronic this compound administration.
-
Animals: Rodent (e.g., rats) and non-rodent (e.g., dogs) species.
-
Procedure:
-
Animals are administered this compound daily for an extended period (e.g., 3-6 months).
-
Regular monitoring of clinical signs, body weight, food and water consumption.
-
Periodic collection of blood and urine for hematology and clinical chemistry analysis.
-
At the end of the study, a full necropsy and histopathological examination of all major organs are performed.
-
-
Endpoint: Identification of any potential long-term adverse effects.
Visualizing the Path Forward
To conceptualize the mechanism and evaluation process, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound as an HDAC inhibitor.
Caption: Experimental workflow for preclinical evaluation.
Conclusion and Future Directions
This compound presents an interesting modification to the well-established HDAC inhibitor, Vorinostat. While its in vitro activity against key HDACs is confirmed, the critical data on its long-term efficacy and safety in vivo remains absent from the public domain. To move this compound forward in the drug development pipeline, rigorous preclinical studies are required to establish its therapeutic window, long-term tolerability, and comparative effectiveness against current standards of care. The frameworks and protocols outlined in this guide provide a clear path for generating the necessary data to fully evaluate the potential of this compound as a next-generation epigenetic therapeutic. Researchers are encouraged to focus on generating robust in vivo data to substantiate the promising in vitro findings.
References
- 1. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. SAHA, a HDAC inhibitor, has profound anti-growth activity against non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the long-term tolerability and clinical benefit of vorinostat in patients with advanced cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical screening of histone deacetylase inhibitors combined with ABT-737, rhTRAIL/MD5-1 or 5-azacytidine using syngeneic Vk*MYC multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase II Study of Vorinostat for Treatment of Relapsed or Refractory Indolent Non-Hodgkin's Lymphoma and Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 4-Iodo-SAHA: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Inhaled: Move to a well-ventilated area. If breathing is difficult, seek medical attention.
-
If Swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician immediately.
Step-by-Step Disposal Protocol
The proper disposal method for 4-Iodo-SAHA depends on its physical state (solid or in solution) and local institutional and governmental regulations.
1. For Solid this compound:
-
Step 1: Collection: Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the amount, and the date of collection.
-
Step 2: Segregation: Store the waste container separately from incompatible materials.
-
Step 3: Institutional Procedure: Follow your institution's specific guidelines for the disposal of solid chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup and disposal by a licensed hazardous waste contractor.
2. For this compound in Solution:
The search results indicate that this compound has low solubility in ethanol (0.2 mg/ml) but is more soluble in DMSO and DMF (30 mg/ml)[1]. The disposal of solutions should be handled as follows:
-
Step 1: Avoid Drain Disposal: Do not dispose of solutions containing this compound down the drain.
-
Step 2: Collection: Collect the waste solution in a sealed, properly labeled container. The label should specify the chemical name, the solvent used (e.g., DMSO, ethanol), the concentration, and the date.
-
Step 3: EHS Coordination: Contact your institution's EHS office for guidance on the disposal of the specific solvent mixture. Different solvents may require different disposal routes.
Chemical and Physical Properties
A summary of the known properties of this compound is presented in the table below. This information is crucial for understanding its behavior and for making informed decisions on handling and disposal.
| Property | Value |
| Molecular Formula | C₁₄H₁₉IN₂O₃ |
| Appearance | Solid |
| Solubility | Ethanol: 0.2 mg/mlDMSO: 30 mg/mlDMF: 30 mg/ml |
| Storage Temperature | -20°C |
| Stability | Solid form is stable for at least 12 months. Aqueous solutions should not be stored for more than one day.[1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
Essential Safety and Logistical Information for Handling 4-Iodo-SAHA
Disclaimer: A specific Safety Data Sheet (SDS) for 4-Iodo-SAHA was not located. The following guidance is based on general best practices for handling hazardous chemicals, particularly potent compounds like histone deacetylase (HDAC) inhibitors. Researchers must conduct a thorough risk assessment before handling this compound and consult their institution's safety office.
This compound is a hydrophobic derivative of Suberoylanilide Hydroxamic Acid (SAHA), a class I and class II histone deacetylase (HDAC) inhibitor.[1][2] As a potent, biologically active compound, it should be handled with care to minimize exposure. It is a crystalline solid at room temperature and should be stored at or below -20°C.[1]
Personal Protective Equipment (PPE)
The level of PPE required depends on the specific procedure and the quantity of this compound being handled. The following table summarizes recommended PPE for various laboratory operations.
| Operation | Risk Level | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | Low | - Single pair of chemotherapy-rated gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Solid) | High | - Double pair of chemotherapy-rated gloves[3]- Disposable gown with tight-fitting cuffs[3]- Safety goggles or a face shield[4]- N95 respirator or higher[4] (in a certified chemical fume hood or ventilated balance enclosure) |
| Solution Preparation | Medium | - Double pair of chemotherapy-rated gloves[3]- Disposable gown[3]- Safety goggles- Work within a certified chemical fume hood |
| Cell Culture/In Vitro Assays | Low to Medium | - Single or double pair of gloves- Lab coat or disposable gown- Safety glasses- Work within a biological safety cabinet |
| Animal Handling (Dosing) | High | - Double pair of chemotherapy-rated gloves[3]- Disposable gown[3]- Safety goggles and face shield[4]- N95 respirator or higher[4] |
| Waste Disposal | Medium | - Double pair of chemotherapy-rated gloves[3]- Disposable gown[3]- Safety goggles |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (see table above) when unpacking.
-
Verify the container label matches the product information.
-
Store the compound at or below -20°C in a clearly labeled, sealed container within a designated and restricted area.[1]
2. Weighing and Solution Preparation:
-
Perform all manipulations of solid this compound within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure the container is tightly sealed after use.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard information.
-
When performing experiments, ensure all manipulations are conducted in a manner that minimizes the generation of aerosols.
-
Use appropriate engineering controls, such as a biological safety cabinet for cell-based assays.
4. Spill Management:
-
Have a spill kit readily available in the laboratory.
-
In case of a small spill of solid material, gently cover it with absorbent material and then wet it to prevent dust generation before cleaning.
-
For liquid spills, absorb with appropriate material and decontaminate the area.
-
For large spills, evacuate the area and contact the institutional safety office.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, gowns, weighing boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[5]
-
Sharps: All contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container for hazardous chemical waste.
-
Final Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal.[5][6]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. creative-enzymes.com [creative-enzymes.com]
- 2. This compound, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
